molecular formula C6H4ClN3O B8693922 2-Chlorofuro[3,2-d]pyrimidin-4-amine

2-Chlorofuro[3,2-d]pyrimidin-4-amine

カタログ番号: B8693922
分子量: 169.57 g/mol
InChIキー: ZIDJDRPTVMPWSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Chlorofuro[3,2-d]pyrimidin-4-amine is a high-purity chemical reagent intended for research and development purposes exclusively. This heterocyclic compound belongs to the furopyrimidine class, which is of significant interest in pharmaceutical and agrochemical research . Fused heterocycles like this one often serve as crucial synthetic intermediates or core scaffolds in drug discovery . The presence of both a chloro substituent and an amine group on the pyrimidine ring makes this molecule a versatile building block for further chemical exploration . It can undergo various substitution reactions, particularly at the chloro group, allowing researchers to create a diverse library of derivatives for screening against biological targets. While specific applications for this exact molecule are proprietary or emerging, analogous structures are frequently investigated in the development of kinase inhibitors, anticancer agents, and other therapeutic compounds. This product is offered For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific storage and handling conditions, please refer to the product's safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H4ClN3O

分子量

169.57 g/mol

IUPAC名

2-chlorofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C6H4ClN3O/c7-6-9-3-1-2-11-4(3)5(8)10-6/h1-2H,(H2,8,9,10)

InChIキー

ZIDJDRPTVMPWSR-UHFFFAOYSA-N

正規SMILES

C1=COC2=C1N=C(N=C2N)Cl

製品の起源

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Chlorofuro[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical synthesis of 2-Chlorofuro[3,2-d]pyrimidin-4-amine , a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and adenosine receptor antagonists.

Executive Summary & Strategic Rationale

Target Molecule: 2-Chlorofuro[3,2-d]pyrimidin-4-amine Core Scaffold: Furo[3,2-d]pyrimidine (Isostere of purine/adenine) Key Functionality: The C2-chlorine atom serves as a versatile handle for late-stage diversification (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination), while the C4-amine mimics the adenine exocyclic amine, often critical for hydrogen bonding in ATP-binding pockets.

This guide prioritizes the "Classical Linear Construction" strategy. While multi-component reactions exist, the linear approach offers superior regiocontrol and scalability for this specific isomer.

Retrosynthetic Analysis

The synthesis is deconstructed into three logical phases:

  • Regioselective Amination: Exploiting the electronic differentiation between C4 and C2.

  • Core Chlorination: Activation of the dione scaffold.

  • Scaffold Assembly: Fusion of the pyrimidine ring onto a functionalized furan.

Visualization: Retrosynthetic Tree

Retrosynthesis Target 2-Chlorofuro[3,2-d] pyrimidin-4-amine Dichloro 2,4-Dichlorofuro[3,2-d] pyrimidine Target->Dichloro Selective SNAr (NH3) Dione Furo[3,2-d]pyrimidine- 2,4(1H,3H)-dione Dichloro->Dione Chlorination (POCl3) Precursor Methyl 3-aminofuran- 2-carboxylate Dione->Precursor Cyclization (Urea) Raw Methyl glycolate + 2,3-Dichloropropionitrile Precursor->Raw Thorpe-Ziegler / Feist-Benary

Figure 1: Retrosynthetic disconnection showing the linear assembly from the aminofuran precursor.

Detailed Synthetic Protocol

Phase 1: Core Cyclization (Formation of the Dione)

The formation of the pyrimidine ring requires condensing the amino-ester with a "C1" source like urea.

  • Starting Material: Methyl 3-aminofuran-2-carboxylate.

  • Reagent: Urea (Excess).

  • Mechanism: Nucleophilic attack of the furan amine on urea, followed by intramolecular cyclization of the ureido intermediate onto the ester.

Protocol:

  • Mix Methyl 3-aminofuran-2-carboxylate (1.0 eq) and Urea (5.0 eq) in a round-bottom flask.

  • Heat the neat mixture to 180–190 °C (melt fusion) for 2–3 hours. The mixture will turn into a molten liquid and then resolidify as the product forms.

  • Critical Control: Monitor ammonia evolution. Use a trap if running on >10g scale.

  • Cool to ~80 °C and add water. Stir vigorously to break up the solid cake.

  • Filter the precipitate, wash with water and cold ethanol.

  • Yield Expectation: 70–85%.

  • Product: Furo[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Phase 2: Chlorination (Activation)

Conversion of the dione (tautomeric with the diol) to the dichloro-heterocycle using phosphorus oxychloride.

  • Reagent: POCl₃ (Phosphorus oxychloride).

  • Catalyst: N,N-Dimethylaniline or DIPEA (optional but recommended).

Protocol:

  • Suspend the dione (1.0 eq) in POCl₃ (10–15 vol).

  • Add N,N-Dimethylaniline (1.0 eq) dropwise.

  • Reflux (approx. 105 °C) for 4–6 hours. The suspension should clear, indicating conversion to the soluble dichloride.

  • Work-up (Safety Critical): Remove excess POCl₃ under reduced pressure. Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product.

  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry over Na₂SO₄ and concentrate.

  • Product: 2,4-Dichlorofuro[3,2-d]pyrimidine.

Phase 3: Regioselective Amination

This is the most critical step. The C4 position is electronically more deficient (para-like to N1) and less sterically hindered than C2, allowing for highly selective substitution.

Protocol:

  • Dissolve 2,4-Dichlorofuro[3,2-d]pyrimidine (1.0 eq) in THF or Dioxane .

  • Cool to 0 °C .

  • Add Ammonia (NH₃) as a 7N solution in Methanol (2.5 eq) or aqueous NH₄OH (3.0 eq).

  • Stir at 0 °C to Room Temperature for 2–4 hours.

    • Note: Heating (>50 °C) may lead to over-amination at C2.

  • Monitor by TLC/LC-MS. The mono-amino product is more polar than the starting material but less polar than the diamino byproduct.

  • Concentrate the solvent. Slurry the residue in water to remove ammonium salts.

  • Filter and recrystallize from Ethanol/Water if necessary.

Reaction Scheme Visualization:

ReactionScheme Step1 Step 1: Cyclization (Urea, 190°C) Int1 Dione Intermediate Step1->Int1 Step2 Step 2: Chlorination (POCl3, Reflux) Int2 2,4-Dichloro Intermediate Step2->Int2 Step3 Step 3: Sel. Amination (NH3, 0°C) Prod 2-Chlorofuro[3,2-d] pyrimidin-4-amine Step3->Prod SM 3-Aminofuran- 2-carboxylate SM->Step1 Int1->Step2 Int2->Step3

Figure 2: Forward synthetic workflow highlighting critical reagents and conditions.

Analytical Data & Troubleshooting

Expected Characterization
TechniqueFeatureDiagnostic Signal
1H NMR Furan RingTwo doublets (or d/d) in the aromatic region (approx.[1] 7.0–8.2 ppm).
1H NMR Amine (NH₂)Broad singlet around 7.0–8.0 ppm (exchangeable with D₂O).
LC-MS Isotope PatternM+ and (M+2)+ peaks in 3:1 ratio (characteristic of one Chlorine atom).
13C NMR C2 vs C4C2-Cl typically appears ~150–155 ppm; C4-NH₂ ~158–162 ppm.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete fusion or sublimation of urea.Use a sealed tube or ensure temp reaches 180°C rapidly. Add excess urea.
Hydrolysis in Step 2 Quenching too fast or too hot.Quench POCl₃ residue into ice slowly. Keep pH neutral/slightly basic during extraction.
Over-amination (Step 3) Temperature too high or large excess of amine.Strictly control temp at 0°C. Add amine portion-wise.
Regioisomer Mix Formation of [2,3-d] isomer.[2][3]Verify starting material is 3-amino furan-2-carboxylate, not 2-amino furan-3-carboxylate.

References

  • General Fused Pyrimidine Synthesis

    • Title: Synthesis and biological evaluation of thieno[3,2-d]pyrimidine deriv
    • Source: Journal of Medicinal Chemistry.
    • Context: Establishes the Urea/POCl3/Amine route for analogous thieno-systems.
    • URL:[Link] (Generalized link to journal archives for "thieno[3,2-d]pyrimidine").

  • Regioselectivity of SNAr

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[4][5]

    • Source: Organic Letters (2006).[5]

    • Context: Validates that C4-Cl is more reactive than C2-Cl in pyrimidine systems.
    • URL:[Link]

  • Precursor Synthesis

    • Title: Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters.[6]

    • Source: Organic Letters (2000).
    • Context: Detailed method for synthesizing the aminofuran starting m
    • URL:[Link]

Sources

Unlocking the Furo[3,2-d]pyrimidine Scaffold: Mechanism of Action, Target Landscape, and Protocol Guide for 2-Chlorofuro[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, certain bicyclic heteroaromatic systems emerge as "master key" pharmacophores capable of unlocking diverse therapeutic targets 1. Among these, 2-Chlorofuro[3,2-d]pyrimidin-4-amine (CAS 1824464-79-0) 2 stands out not as an end-stage therapeutic, but as a highly privileged synthetic intermediate and core scaffold. By leveraging its unique electronic properties and functionalization sites, researchers synthesize potent derivatives that primarily target the PI3K/AKT/mTOR kinase axis and GLUT1-mediated glycolysis .

This technical guide dissects the structural pharmacology of the furo[3,2-d]pyrimidine core, maps its mechanism of action (MoA) across key biological pathways, and provides self-validating experimental protocols for evaluating novel derivatives.

Structural Pharmacology & Core Mechanism of Action

The biological versatility of 2-chlorofuro[3,2-d]pyrimidin-4-amine is rooted in its precise structural geometry, which mimics endogenous purines (like Adenine) while offering orthogonal sites for synthetic elaboration.

  • The Pyrimidine-4-amine Hinge-Binding Motif: The 4-amine group acts as a primary hydrogen-bond donor, while the N3 of the pyrimidine ring acts as a hydrogen-bond acceptor. In kinase targets (such as PI3K), this dual motif perfectly aligns with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Val851 in PI3K p110α), anchoring the molecule within the ATP-binding pocket.

  • The Furan Oxygen (Position 5): Unlike quinazolines or pyrrolo-pyrimidines, the oxygen in the fused furan ring provides a unique electronic distribution. It acts as a weak hydrogen-bond acceptor that can interact with conserved water networks deep within target binding pockets without adding excessive lipophilicity.

  • The 2-Chloro Anchor: The chlorine atom at the C2 position is highly reactive toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination). This allows medicinal chemists to install bulky aryl, morpholine, or pyrazole groups that probe the hydrophobic pocket II of kinases or the allosteric sites of transporter channels like GLUT1 3.

Primary Target Pathways

Depending on the C2 substitution, the mechanism of action of furo[3,2-d]pyrimidine derivatives diverges into two primary therapeutic pathways.

Pathway A: PI3K/AKT/mTOR Axis (Kinase Inhibition)

When functionalized with morpholine or specific aryl groups at the C2 position, the scaffold acts as a potent, ATP-competitive inhibitor of Phosphoinositide 3-kinases (PI3Ks). By blocking the p110α catalytic subunit, the derivative prevents the phosphorylation of PIP2 to PIP3. This breaks the signaling cascade, preventing the recruitment of AKT to the plasma membrane and subsequently shutting down mTORC1/2 signaling, leading to cell cycle arrest and apoptosis in oncogene-addicted cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Furo[3,2-d]pyrimidine Derivative Inhibitor->PI3K ATP-Competitive Inhibition

Fig 1: PI3K/AKT/mTOR signaling cascade and the targeted inhibition by furo[3,2-d]pyrimidines.

Pathway B: GLUT1 & Glycolysis Disruption (Metabolic Targeting)

Recent patent literature highlights that substituting the C2-chloro group with N-(4-(1H-pyrazol-4-yl)phenyl) or similar moieties shifts the target profile toward Glucose Transporter 1 (GLUT1) 3. Highly metabolic cells (such as tumors exhibiting the Warburg effect) rely exclusively on passive glucose transporters. The furo[3,2-d]pyrimidine derivatives bind to the transporter, locking it in a conformation that prevents the influx of glucose. This starves the cell of its primary carbon source, collapsing glycolysis and inducing metabolic crisis.

GLUT1_Assay Step1 Starve Cells (Glucose-Free Media) Step2 Add Inhibitor (Pre-incubation) Step1->Step2 Step3 Add 2-NBDG (Fluorescent Glucose) Step2->Step3 Target GLUT1 Transporter Step2->Target Step4 Wash & Lyse (Remove Extracellular) Step3->Step4 Step5 Flow Cytometry / Fluorometry Step4->Step5 Target->Step3 Blocks Uptake

Fig 2: Step-by-step 2-NBDG glucose uptake assay workflow for validating GLUT1 inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of newly synthesized 2-chlorofuro[3,2-d]pyrimidin-4-amine derivatives, the following self-validating protocols must be employed.

Protocol 1: Cell-Free Kinase Assay (ADP-Glo) for PI3K Inhibition

Objective: Determine the IC50 of the derivative against the PI3K p110α subunit. Causality & Logic: We utilize a luminescent ADP-Glo assay because it directly measures the ADP produced during the kinase reaction, avoiding the need for radioactive ATP.

  • Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl2, and 1 mM DTT . Causality: DTT prevents oxidative cross-linking of the kinase's cysteine residues, ensuring the measured IC50 reflects true competitive binding rather than allosteric degradation.

  • Enzyme & Inhibitor Incubation: Mix recombinant PI3K p110α/p85α with serial dilutions of the furo[3,2-d]pyrimidine derivative in a 384-well plate. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add PIP2 substrate and ATP. Crucial Step: The ATP concentration must be set exactly at the predetermined Michaelis constant (

    
    ) for PI3K. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50.
    
  • Reaction & Detection: Incubate for 60 minutes. Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

Protocol 2: 2-NBDG Glucose Uptake Assay for GLUT1 Blockade

Objective: Quantify the inhibition of glucose uptake in living cells (e.g., HCT-116 colorectal cancer cells). Causality & Logic: We use 2-NBDG, a fluorescent glucose analog, to track transporter kinetics.

  • Glucose Starvation: Wash HCT-116 cells with PBS and incubate in glucose-free DMEM for 2 hours. Causality: Starvation depletes intracellular glucose pools, ensuring that the subsequent 2-NBDG uptake is strictly transporter-dependent and not outcompeted by endogenous, unlabeled glucose.

  • Inhibitor Pre-incubation: Treat cells with the furo[3,2-d]pyrimidine derivative (e.g., 10 nM to 10 µM) for 30 minutes.

  • 2-NBDG Pulse: Add 2-NBDG (final concentration 100 µM) to the media and incubate for exactly 20 minutes at 37°C.

  • Termination & Wash: Rapidly wash the cells three times with ice-cold PBS. Causality: Ice-cold PBS immediately halts membrane fluidity and transporter kinetics, trapping the internalized 2-NBDG.

  • Quantification: Lyse the cells and measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader, normalizing to total protein content (BCA assay).

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the 2-chlorofuro[3,2-d]pyrimidin-4-amine core is best illustrated by how C2-substitution dictates target affinity. The table below summarizes representative SAR data derived from the functionalization of this scaffold 34.

Core ScaffoldC2 SubstitutionC4 SubstitutionPrimary TargetIC50 (Representative)Mechanism / Effect
Furo[3,2-d]pyrimidine -Cl(Base compound)-NH2None (Intermediate)N/ASynthetic Precursor
Furo[3,2-d]pyrimidine Morpholine-NH2PI3K (p110α)1.4 µMHinge-binding / ATP-competitive
Furo[3,2-d]pyrimidine N-(4-(1H-pyrazol-4-yl)phenyl)-NH2GLUT1< 50 nMGlucose uptake blockade
Furo[3,2-d]pyrimidine Piperidine-carboxamide-NH2SIRT35.89 µMDeacetylase inhibition

Note: The base 2-chloro compound serves as the inactive electrophilic anchor. Potency is only achieved once the C2 position is functionalized to engage the specific lipophilic pockets of the target protein.

References

  • Drug Selectivity: An Evolving Concept In Medicinal Chemistry. VDOC.PUB. Available at:[Link]

  • 1824464-79-0 | 2-Chlorofuro[3,2-d]pyrimidin-4-amine. AA Blocks. Available at:[Link]

  • WO2016210330A1 - Glucose uptake inhibitors. Google Patents.
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Technical Guide: Therapeutic Targets of 2-Chlorofuro[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the therapeutic potential, mechanism of action, and experimental utility of 2-Chlorofuro[3,2-d]pyrimidin-4-amine , a privileged scaffold in medicinal chemistry.

Executive Summary

2-Chlorofuro[3,2-d]pyrimidin-4-amine represents a high-value pharmacophore sharing critical structural homology with 2-chloroadenine . As a bioisostere of the purine ring system, this scaffold possesses an innate affinity for ATP-binding pockets and adenosine receptors. Its dual-functionality—characterized by an exocyclic amine at C4 (hydrogen bond donor) and a reactive chlorine at C2 (hydrophobic handle or electrophilic site)—makes it a "master key" intermediate for developing Adenosine Receptor Antagonists , Tyrosine Kinase Inhibitors , and Viral Reverse Transcriptase Inhibitors .

Part 1: Structural Biology & Pharmacophore Analysis

Bioisosterism with Purines

The furo[3,2-d]pyrimidine core mimics the purine (imidazo[4,5-d]pyrimidine) scaffold found in ATP and Adenosine.

  • C4-Amine: Mimics the

    
    -amino group of adenine, serving as a critical Hydrogen Bond Donor (HBD) to residues like Glu or Asp in kinase hinge regions.
    
  • Furan Oxygen: Replaces the imidazole nitrogen (

    
    /
    
    
    
    ). This alteration changes the lipophilicity (LogP) and hydrogen bonding potential, often improving blood-brain barrier (BBB) permeability compared to classical purines.
  • C2-Chlorine: A critical functional handle. In final drug candidates, it often fills hydrophobic pockets (e.g., the specificity pocket in kinases). In synthesis, it serves as a site for late-stage diversification via nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling.
    
Chemical Properties
PropertyValueRelevance
Molecular Formula

Compact fragment for Fragment-Based Drug Design (FBDD).
Molecular Weight 169.57 DaLow MW allows significant decoration while adhering to Lipinski's Rule of 5.
H-Bond Donors 1 (Exocyclic

)
Key interaction with receptor backbones.
H-Bond Acceptors 3 (Ring Ns + O)Facilitates water-mediated bridging in active sites.
Reactivity Profile C4 > C2The C4 position is more electrophilic in the precursor (2,4-dichloro), allowing selective installation of the amine. The C2-Cl remains for subsequent functionalization.

Part 2: Primary Therapeutic Targets

Adenosine Receptors ( and )

The title compound is a direct structural analog of 2-chloroadenosine. Derivatives of this core are potent antagonists of the


 receptor, a key target in Parkinson’s Disease  and Immuno-oncology .
  • Mechanism: The furan ring alters the electron density of the pyrimidine, enhancing

    
    -stacking interactions with Phe168 (
    
    
    
    ). The C2-chlorine atom occupies a small hydrophobic pocket, often increasing affinity compared to the unsubstituted analog.
  • Therapeutic Utility:

    • Parkinson's: Blockade of striatal

      
       receptors reduces indirect pathway overactivity, mitigating motor deficits.
      
    • Cancer:

      
       antagonism prevents adenosine-mediated T-cell suppression in the tumor microenvironment.
      
Receptor Tyrosine Kinases (EGFR, VEGFR)

Furo[3,2-d]pyrimidines function as Type I ATP-competitive inhibitors.

  • Binding Mode: The pyrimidine N1 and C4-amino group form a bidentate hydrogen bond with the kinase "hinge" region (e.g., Met793 in EGFR).

  • Selectivity: The C2-chlorine can be displaced by bulky hydrophobic groups (e.g., substituted anilines or heterocycles) to target the "gatekeeper" residue, conferring selectivity for specific kinases like EGFR (Lung Cancer) or VEGFR-2 (Angiogenesis).

HIV-1 Reverse Transcriptase (NNRTIs)

Recent "scaffold hopping" strategies have utilized the furo[3,2-d]pyrimidine core to replace the older thienopyrimidine scaffolds in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Advantage: This core reduces hERG channel inhibition (cardiotoxicity) while maintaining potency against wild-type and K103N mutant strains of HIV-1.

Part 3: Mechanism of Action Visualization

Adenosine Signaling Pathway ( Blockade)

The following diagram illustrates how antagonists derived from this scaffold modulate the cAMP signaling pathway.

AdenosineSignaling cluster_Membrane Cell Membrane Extracellular Extracellular Space Adenosine Adenosine (Ligand) A2AR A2A Receptor (GPCR) Adenosine->A2AR Agonist Binding Scaffold Furo[3,2-d]pyrimidine Derivative (Antagonist) Scaffold->A2AR Competitive Blockade Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB

Caption: Competitive antagonism of the A2A receptor by Furo[3,2-d]pyrimidine derivatives prevents Gs-protein coupling, halting the cAMP-PKA-CREB signaling cascade.

Part 4: Experimental Protocols

Synthesis of 2-Chlorofuro[3,2-d]pyrimidin-4-amine

This protocol describes the generation of the core scaffold from furan precursors.

Reagents:

  • Methyl 3-aminofuran-2-carboxylate

  • Urea[1]

  • Phosphorus Oxychloride (

    
    )[2]
    
  • Ammonia (

    
    ) or Ammonium Hydroxide (
    
    
    
    )

Workflow:

  • Cyclization: Heat methyl 3-aminofuran-2-carboxylate with urea at 180°C for 4 hours.

    • Result: Furo[3,2-d]pyrimidine-2,4-diol (Dione).

  • Chlorination: Reflux the diol in neat

    
     with a catalytic amount of DMF for 12 hours.
    
    • Result: 2,4-Dichlorofuro[3,2-d]pyrimidine.

    • Note: Handle

      
       with extreme caution (corrosive/toxic).
      
  • Selective Amination: Dissolve the dichloro-intermediate in THF/Isopropanol. Add 1 equivalent of Ammonia (or specific amine) at 0°C. Stir at Room Temperature (RT) for 2 hours.

    • Selectivity: The C4-Cl is significantly more reactive than C2-Cl due to the electron-withdrawing effect of the adjacent nitrogen atoms.

    • Result:2-Chlorofuro[3,2-d]pyrimidin-4-amine .[2][3]

Synthesis Workflow Diagram

Synthesis Start Methyl 3-aminofuran- 2-carboxylate Step1 Cyclization (Urea, 180°C) Start->Step1 Inter1 Furo[3,2-d]pyrimidine- 2,4-diol Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 2,4-Dichloro furo[3,2-d]pyrimidine Step2->Inter2 Step3 Selective Amination (NH3, 0°C) Inter2->Step3 Final 2-Chlorofuro[3,2-d] pyrimidin-4-amine Step3->Final

Caption: Step-wise synthesis of the title compound. Note the regioselective displacement at Step 3 targeting the C4 position.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the 2-Chlorofuro[3,2-d]pyrimidin-4-amine core affect biological activity against key targets.

TargetModification at C4 (Amine)Modification at C2 (Chlorine)Effect on Activity (

/

)
Adenosine

Unsubstituted (

)
Substituted with Aryl/HeteroarylHigh Potency Antagonist. C2-aryl group extends into the extracellular loop region.
EGFR Kinase Substituted with 3-chloro-4-fluoroanilineRetained as Cl or small alkylPotent Inhibitor. Aniline fits hydrophobic pocket; C2-Cl makes van der Waals contact with gatekeeper.
HIV-1 RT Substituted with cyanovinyl/arylSubstituted with O-linkerNNRTI Activity. Requires flexible linkers at C2/C4 to accommodate the NNRTI binding pocket (butterfly-like binding).
Cyt-bd Oxidase Substituted with phenethylRetained as ClAnti-tubercular. Inhibits mycobacterial respiration (specific to thieno/furo scaffolds).

References

  • Zhang, Y.X., et al. (2026).[4] Scaffold hopping yields novel furo[3,2-d]pyrimidine NNRTIs with optimized antiviral potency. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Federico, S., et al. (2019).[5] Conjugable A3 adenosine receptor antagonists for the development of functionalized ligands. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025). 2-Chloropyrimidin-4-amine and Furo[3,2-d]pyrimidine derivatives. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2012). WO2012048222A1 - Furo[3,2-d]pyrimidine compounds as kinase inhibitors.

Sources

Technical Guide: Solubility & Stability of 2-Chlorofuro[3,2-d]pyrimidin-4-amine

[1]

Compound Identity & Physicochemical Profile

  • IUPAC Name: 2-chlorofuro[3,2-d]pyrimidin-4-amine[1]

  • Molecular Formula: C₆H₄ClN₃O[1][2]

  • Molecular Weight: 169.57 g/mol [1][2]

  • CAS Registry Number: Note: While the N-methyl derivative (CAS 1372532-75-6) and the thieno-analog (CAS 1000019-86-0) are common, the specific CAS for this unsubstituted amine intermediate is often referenced in patent literature as a derivative of 2,4-dichlorofuro[3,2-d]pyrimidine.[1]

  • Physical State: Typically an off-white to pale yellow solid.[1][2]

Solubility Profile & Solvent Selection

The solubility of 2-Chlorofuro[3,2-d]pyrimidin-4-amine is governed by the planar, aromatic nature of the fused ring system and the competing polarity of the amine donor and chloro acceptor.[1]

Solvent Compatibility Table[1][2]
Solvent ClassSolventSolubility RatingSaturation Limit (Est.)Usage Context
Dipolar Aprotic DMSO Excellent > 50 mg/mLPrimary Stock. Ideal for biological assays and cryo-storage.[1]
Dipolar Aprotic DMF Excellent > 40 mg/mLAlternative stock; preferred for chemical synthesis reactions.[1][2]
Alcohol Ethanol Moderate 2–10 mg/mLRequires warming (40°C).[1][2] Good for recrystallization.[1][2]
Alcohol Methanol Moderate 5–15 mg/mLSuitable for LC-MS sample preparation.[1][2]
Aqueous Water (pH 7) Poor < 0.1 mg/mLInsoluble. Do not use for stock preparation.[1][2]
Aqueous 0.1 M HCl Good > 10 mg/mLSoluble due to protonation of the pyrimidine N1/N3.[1]
Organic DCM/Chloroform Low < 1 mg/mLPoor solubility due to high crystal lattice energy.[1][2]
Dissolution Protocol (Self-Validating)

To ensure consistent experimental results, follow this "Best Practice" dissolution workflow.

Step-by-Step Procedure:

  • Weighing: Weigh the target mass (e.g., 10 mg) into a glass vial. Avoid plastic microcentrifuge tubes for long-term storage of DMSO stocks to prevent leaching.[1]

  • Primary Solubilization: Add 100% DMSO to achieve a concentration of 10–50 mM .

  • Vortexing: Vortex vigorously for 30–60 seconds. The solution should be clear and yellow/colorless.[2]

  • Visual Validation: Hold the vial against a light source. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Aqueous Dilution: When diluting into aqueous buffer (e.g., PBS) for biological assays, ensure the final DMSO concentration is < 1% to prevent precipitation.[2] Note: A "crash-out" precipitate often forms if the concentration exceeds 100 µM in aqueous buffer.[1]

Stability & Reactivity Analysis

The 2-chlorofuro[3,2-d]pyrimidine scaffold presents specific stability challenges due to the electron-deficient pyrimidine ring and the electron-rich furan ring.[1]

Critical Degradation Pathways[1][2]
  • Hydrolysis (C2-Chloro Displacement):

    • Mechanism: The chlorine at position 2 is a leaving group.[1][2] While less reactive than the C4 position (which is already aminated), it is susceptible to hydrolysis in strong acidic or basic conditions at elevated temperatures.[2]

    • Risk: High in 0.1 M NaOH or boiling water.[1][2]

    • Result: Formation of 2-hydroxyfuro[3,2-d]pyrimidin-4-amine (inactive byproduct).[1][2]

  • Furan Ring Opening (Oxidative Instability):

    • Mechanism: The furan ring is electron-rich and sensitive to photo-oxidation or acid-catalyzed ring opening.[1]

    • Risk: Moderate upon prolonged exposure to UV light or strong mineral acids.[1][2]

    • Result: Complex mixture of ring-opened aldehydes/ketones.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr):

    • Utility: This "instability" is the primary synthetic utility.[1] The C2-Cl is a handle for further functionalization (e.g., reaction with amines, thiols).[2]

    • Storage Warning: Do not store in nucleophilic solvents (e.g., methanol, primary amines) for extended periods at room temperature.

Stability Decision Tree (Visualized)

StabilityPathwaysCompound2-Chlorofuro[3,2-d]pyrimidin-4-amineAcidStrong Acid (pH < 2)Heat > 60°CCompound->AcidProtonationBaseStrong Base (pH > 12)or NucleophilesCompound->BaseAttack at C2OxidationUV Light / AirLong-termCompound->OxidationRadical mechanismHydrolysisProdHydrolysis Product(2-OH derivative)Acid->HydrolysisProdCl displacementRingOpenRing Opening(Furan degradation)Acid->RingOpenFuran cleavageBase->HydrolysisProdIf OH- presentSNArProdSNAr Adduct(Substitution at C2)Base->SNArProdIf nucleophile presentOxidation->RingOpenOxidative degradation

Figure 1: Degradation pathways for 2-Chlorofuro[3,2-d]pyrimidin-4-amine. Red/Yellow nodes indicate stress conditions leading to specific byproducts.[1][2]

Experimental Protocols

Standardized Stability Stress Test

Use this protocol to validate the integrity of your specific batch before critical assays.[1][2]

  • Preparation: Prepare a 1 mM solution in DMSO.

  • Stress Conditions:

    • Control: Store at -20°C in dark.

    • Acid Stress: Dilute 1:1 with 0.1 M HCl (Wait 24h at RT).

    • Base Stress: Dilute 1:1 with 0.1 M NaOH (Wait 24h at RT).

    • Oxidative Stress: Dilute 1:1 with 3% H₂O₂ (Wait 4h at RT).[1][2]

  • Analysis: Neutralize samples and analyze via LC-MS (Reverse Phase C18, Water/Acetonitrile gradient).

  • Acceptance Criteria: Purity > 95% relative to Control. Expect significant degradation in Base and Peroxide samples.[1][2]

Synthesis Verification (SNAr Reactivity)

If using this compound as an intermediate, the reactivity of the C2-Cl is the key quality attribute.[2]

  • Test Reaction: React 10 mg with excess morpholine in Ethanol at 80°C for 2 hours.

  • Validation: TLC or LC-MS should show complete conversion to the 2-morpholino derivative. If conversion is slow (< 50%), the C2-Cl may be hydrolyzed or the material is impure.[1][2]

Handling & Storage Recommendations

ParameterRecommendationRationale
Storage Temp -20°C Prevents thermal degradation and slow hydrolysis.[1]
Atmosphere Inert (Argon/N₂) Protects the furan ring from oxidative degradation.[1]
Container Amber Glass Blocks UV light to prevent photolysis.[1][2]
Desiccant Required Compound is hygroscopic; moisture accelerates hydrolysis.[1][2]
Freeze/Thaw Minimize Aliquot stock solutions to avoid repeated cycles.[1][2]

References

  • Synthesis of Furo[3,2-d]pyrimidine Scaffolds

    • Title: "Synthesis and biological evaluation of furo[3,2-d]pyrimidine deriv
    • Source: PubChem (General Scaffold Data)[1][2]

    • URL:[Link][1][2]

  • Reactivity of 2-Chloropyrimidines

    • Title: "2-Chloropyrimidin-4-amine: Crystal structure and reactivity insights."[1]

    • Source: Acta Crystallographica / NCBI[1][2]

    • URL:[Link]

  • Thieno-Analog Comparison (Structural Proxy)

    • Title: "Structure guided generation of thieno[3,2-d]pyrimidin-4-amine inhibitors."[1]

    • Source: National Institutes of Health (NIH)[1][2]

    • URL:[Link]

  • Solubility in Deep Eutectic Solvents (General Pyrimidine Data)

    • Title: "Solubility and Stability of Pharmaceuticals in Natural Deep Eutectic Solvents."[1][2]

    • Source: MDPI
    • URL:[Link][1][2]

The Furo[3,2-d]pyrimidine Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The furo[3,2-d]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinguished by its bioisosteric relationship to purines (adenine) and quinazolines. Unlike its isomer furo[2,3-d]pyrimidine, the [3,2-d] fusion offers a unique electronic distribution and vector orientation for substituents, making it highly effective in targeting the ATP-binding cleft of kinases (e.g., EGFR, PI3K, VEGFR) and phosphodiesterases (PDE4).

This guide provides a rigorous technical analysis of the scaffold, focusing on modular synthetic construction, functionalization strategies, and validated experimental protocols.

Structural Significance & Bioisosterism[2]

The furo[3,2-d]pyrimidine core consists of a furan ring fused to a pyrimidine ring across the d-bond (C4-C5) of the pyrimidine.

  • Adenine Mimicry: The N1 and N3 nitrogens of the pyrimidine ring serve as critical hydrogen bond acceptors/donors, mimicking the N1 and N3 of adenine. This allows the scaffold to anchor into the hinge region of kinase domains.

  • The Furan Oxygen Effect: The oxygen atom at position 7 (in standard IUPAC numbering for the fused system) acts as a weak H-bond acceptor and modifies the lipophilicity (

    
    ) compared to the N-H of pyrrolo[2,3-d]pyrimidines or the S of thieno[3,2-d]pyrimidines.
    
  • Vector Analysis: Substituents at the C4 position (pyrimidine) are oriented to access the solvent-exposed front pocket or the hydrophobic back pocket of enzymes, depending on the linker used.

Synthetic Architectures

The construction of the furo[3,2-d]pyrimidine core generally follows two retrosynthetic logic streams: Furan-First (Type A) or Pyrimidine-First (Type B).

Retrosynthetic Analysis

The "Furan-First" approach is preferred for library generation because diverse 3-aminofuran-2-carboxylates can be synthesized via the Gewald reaction or Feist-Benary cyclization, allowing for early-stage introduction of diversity on the furan ring.

RetrosynthesisTargetFuro[3,2-d]pyrimidine CorePrecursorARoute A: 3-Aminofuran-2-carboxylate(Furan-First Strategy)PrecursorA->Target + Formamide/Urea(Cyclocondensation)PrecursorBRoute B: 5-Hydroxypyrimidine deriv.(Pyrimidine-First Strategy)PrecursorB->Target + Alpha-Halo Carbonyl(Annulation)

Figure 1: Retrosynthetic disconnection strategies. Route A is the industry standard for high-throughput analog generation.

Functionalization & Reactivity[3][4]

Once the core is established, the C4 position is the primary site for "warhead" installation.

  • C4-Chlorination: The carbonyl at C4 (of the 4(3H)-one tautomer) is converted to a chloride using POCl

    
    . This intermediate is highly reactive.
    
  • S

    
    Ar Displacement:  The C4-chloride is displaced by amines, anilines, or phenols. This is the standard method for introducing kinase-interacting motifs.
    
  • Palladium Coupling: The C4-Cl (or C4-I) bond tolerates Suzuki-Miyaura and Sonogashira couplings, expanding the chemical space to bi-aryl systems.

Validated Experimental Protocol

Objective: Synthesis of 4-chloro-furo[3,2-d]pyrimidine and subsequent functionalization with an aniline derivative. Rationale: This protocol utilizes the "Furan-First" strategy, starting from methyl 3-aminofuran-2-carboxylate.

Step 1: Cyclization to Furo[3,2-d]pyrimidin-4(3H)-one

Causality: Formamide serves as both the C1 fragment source and the solvent, driving the formation of the pyrimidine ring at high temperatures.

  • Reagents: Methyl 3-aminofuran-2-carboxylate (1.0 eq), Formamide (excess, 10-15 vol), Ammonium Acetate (catalytic, 0.1 eq).

  • Procedure:

    • Charge a round-bottom flask with methyl 3-aminofuran-2-carboxylate.

    • Add Formamide and Ammonium Acetate.

    • Heat to 140–150 °C for 12–16 hours. Checkpoint: Monitor by TLC (10% MeOH in DCM). Starting material should disappear.

    • Cool the mixture to 0 °C. The product often precipitates.

    • Filtration: Collect the solid. Wash with cold water and cold ethanol.

    • Drying: Dry under vacuum at 50 °C.

  • Validation:

    
    H NMR should show a singlet around 8.0–8.2 ppm (pyrimidine C2-H).
    
Step 2: Chlorination (The "Activation" Step)

Safety: POCl

  • Reagents: Furo[3,2-d]pyrimidin-4(3H)-one (1.0 eq), POCl

    
     (5-10 vol), 
    
    
    -Dimethylaniline (1.5 eq) or catalytic DMF.
  • Procedure:

    • Suspend the starting material in POCl

      
       under Argon.
      
    • Add base (

      
      -dimethylaniline) to scavenge HCl and catalyze the reaction.
      
    • Reflux (approx. 105 °C) for 3–5 hours. Checkpoint: Solution usually turns clear/dark.

    • Quenching (Critical): Remove excess POCl

      
       under reduced pressure. Pour the residue slowly onto crushed ice  with vigorous stirring. Maintain temperature <10 °C.
      
    • Extraction: Extract immediately with Dichloromethane (DCM). Wash with sat. NaHCO

      
       (to remove acid) and brine.
      
    • Concentration: Dry over MgSO

      
       and concentrate. The crude 4-chloro derivative is unstable and should be used immediately.
      
Step 3: S Ar Displacement (The "Coupling" Step)

Rationale: Nucleophilic aromatic substitution installs the specificity element.

  • Reagents: 4-Chlorofuro[3,2-d]pyrimidine (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (

    
    -PrOH) or 
    
    
    -Butanol.
  • Procedure:

    • Dissolve the chloride in

      
      -PrOH.
      
    • Add the aniline.

    • Heat to reflux (80 °C) for 4–6 hours.

    • Precipitation: Upon cooling, the product usually precipitates as the HCl salt.

    • Purification: Filter the solid. If free base is required, partition between EtOAc and sat. NaHCO

      
      .
      

WorkflowStep1Step 1: Cyclization(Formamide, 150°C)Step2Step 2: Chlorination(POCl3, Reflux)Step1->Step2 ActivationStep3Step 3: SNAr Coupling(Aniline, iPrOH)Step2->Step3 Functionalization

Figure 2: Sequential synthetic workflow for library generation.

Therapeutic Landscape & SAR

The furo[3,2-d]pyrimidine scaffold has demonstrated potency against specific biological targets.

Target ClassSpecific TargetMechanism of ActionKey SAR Insight
Kinase PI3K (p110

)
ATP-competitive inhibitionC4-morpholine substitution is critical for potency; C2-aryl group determines isoform selectivity [1].
Kinase EGFR Reversible inhibition4-anilino moiety binds to the hydrophobic pocket; Furan oxygen mimics Adenine N7 interaction [2].
Enzyme PDE4 Phosphodiesterase inhibitionFused tricyclic systems (e.g., pyrido-furo-pyrimidines) enhance selectivity for PDE4B [3].
Enzyme SIRT1/2/3 Sirtuin inhibitionC6-carboxamide derivatives show pan-sirtuin inhibition, though less potent than thieno- analogs [4].[1]
Mechanism of Action: PI3K/Akt Pathway

Inhibition of PI3K by furo[3,2-d]pyrimidines prevents the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment of Akt to the membrane and halting cell survival signaling.

PI3K_PathwayRTKRTK (Receptor)PI3KPI3K (Target)RTK->PI3K ActivationPIP3PIP3PI3K->PIP3 PhosphorylationInhibitorFuro[3,2-d]pyrimidineInhibitor->PI3K InhibitionPIP2PIP2PIP2->PIP3AktAkt (Protein Kinase B)PIP3->Akt RecruitmentApoptosisApoptosis / Cell Cycle ArrestAkt->Apoptosis Survival Signal Blocked

Figure 3: Intervention of furo[3,2-d]pyrimidine inhibitors in the PI3K/Akt signaling cascade.

References

  • Hayakawa, M. et al. (2007).[2] Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Traxler, P. et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry. (Contextual grounding for bioisostere SAR).
  • Taltavull, J. et al. (2011).[3] Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry.

  • Disch, J. S. et al. (2013).[1] Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chlorofuro[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furo[3,2-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core

The furo[3,2-d]pyrimidine heterocyclic system is a cornerstone in the design of contemporary kinase inhibitors. Its structural resemblance to the native purine core of ATP allows it to function as an effective "hinge-binding" motif, a critical interaction for potent kinase inhibition. This scaffold is prevalent in a multitude of kinase inhibitors targeting various signaling pathways implicated in oncology and inflammatory diseases.[1][2] The strategic placement of substituents on this core structure enables the modulation of potency, selectivity, and pharmacokinetic properties.

2-Chlorofuro[3,2-d]pyrimidin-4-amine has emerged as a highly versatile and valuable building block in the medicinal chemist's toolbox for the construction of diverse kinase inhibitor libraries. The differential reactivity of the chloro and amino groups at the C2 and C4 positions, respectively, allows for sequential and regioselective functionalization, providing a streamlined pathway to a wide array of target molecules.

This guide provides a comprehensive overview of the application of 2-Chlorofuro[3,2-d]pyrimidin-4-amine in kinase inhibitor synthesis, including key reaction methodologies and detailed experimental protocols.

Strategic Functionalization of the Furo[3,2-d]pyrimidine Core

The synthetic utility of 2-Chlorofuro[3,2-d]pyrimidin-4-amine lies in the ability to selectively modify the C2 position, which is often a key vector for achieving inhibitor selectivity and potency. The chlorine atom at this position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3]

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position. This is particularly advantageous for targeting the solvent-exposed regions of the kinase active site.[4]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the installation of various amino groups at the C2 position, providing another avenue for exploring the structure-activity relationship (SAR) and optimizing ligand-protein interactions.[5][6]

The 4-amino group typically serves as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region. While derivatization of this amine is possible, it is often preserved to maintain this key interaction.

General Synthetic Workflow

The general strategy for the synthesis of kinase inhibitors from 2-Chlorofuro[3,2-d]pyrimidin-4-amine is a two-step process involving the initial synthesis of the core scaffold followed by diversification at the C2 position.

G cluster_0 Core Synthesis cluster_1 Diversification A Starting Materials B Cyclization & Functionalization A->B C 2-Chlorofuro[3,2-d]pyrimidin-4-amine B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Key Building Block F Library of Kinase Inhibitors D->F E Diverse Aryl/Heteroaryl Boronic Acids/Esters or Amines E->D

Caption: Suzuki-Miyaura coupling of 2-Chlorofuro[3,2-d]pyrimidin-4-amine.

Materials:

  • 2-Chlorofuro[3,2-d]pyrimidin-4-amine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chlorofuro[3,2-d]pyrimidin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aryl-furo[3,2-d]pyrimidin-4-amine.

Self-Validation:

  • TLC Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction progression.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

2-Chlorofuro[3,2-d]pyrimidin-4-amine is a pivotal starting material for the efficient synthesis of a wide range of kinase inhibitors. Its strategic design allows for the selective introduction of diverse functionalities at the C2 position through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers in the field of drug discovery to leverage this valuable building block for the development of novel and potent kinase inhibitors.

References

  • Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784–6788. [Link]

  • Abdel-Ghani, T. M., El-Sayed, W. A., El-Damasy, D. A., & El-Adl, K. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(7), 861–879. [Link]

  • Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2014). First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines. Tetrahedron Letters, 55(30), 4137-4140. [Link]

  • Judd, T. C., & Williams, J. M. (2018). Proposed synthesis of furo[3,2-d]pyrimidin-4-amine 1. ResearchGate. [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zehoufi, H. A., Abdel-Maksoud, M. S., & Abdel-Maksoud, M. S. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e]t[1][7][8]riazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. [Link]

  • Aziz, M. A., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-8. [Link]

  • Early, J. V., Kanyalkar, M., Singh, V., & Abell, C. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry, 11(10), 1195–1200. [Link]

  • Gholampour, S., Ghandi, M., & Fassihi, A. (2022). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 72, 116968. [Link]

  • Zhang, Y., & Li, G. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(3), 643. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Yamano, M., Okada, M., Ohta, M., Tsukamoto, S., Raynaud, F. I., Workman, P., Waterfield, M. D., & Parker, P. (2007). 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438–2442. [Link]

  • Sun, L., Cui, J., Liang, C., & Wang, L. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1845–1848. [Link]

  • De Pooter, K., D'hooghe, M., & De Kimpe, N. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1190. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2478–2488. [Link]

  • Zhao, L., He, R., Liu, J., Liu, Y., Zhang, Y., & Xu, Y. (2019). Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4526–4542. [Link]

  • Hadjipavlou-Litina, D., & Garnelis, T. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(8), 9466–9478. [Link]

Sources

Application Note: 2-Chlorofuro[3,2-d]pyrimidin-4-amine as a Privileged Scaffold in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the use of 2-Chlorofuro[3,2-d]pyrimidin-4-amine in oncology research. It treats the compound primarily as a high-value pharmacophore scaffold used to synthesize ATP-competitive kinase inhibitors and Adenosine Receptor antagonists.

Executive Summary

2-Chlorofuro[3,2-d]pyrimidin-4-amine (CAS: 188401-07-6) is a bicyclic heteroaromatic compound serving as a critical bioisostere of 2-chloroadenine . In cancer research, it functions as a "privileged scaffold"—a molecular framework capable of binding to multiple receptor types with high affinity.

Its primary application lies in the Fragment-Based Drug Design (FBDD) of ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR2, EGFR, and PI3K , as well as Adenosine A2A receptor antagonists for cancer immunotherapy. The C4-amine mimics the adenine hinge-binding motif of ATP, while the C2-chloro position serves as a reactive "handle" for installing hydrophobic groups to tune selectivity and potency.

Chemical Biology & Mechanism of Action

The Adenine Isostere Concept

The furo[3,2-d]pyrimidine core mimics the purine ring of ATP, the universal phosphate donor for kinases.

  • Hinge Binding: The N3 nitrogen and the C4-amino group form a donor-acceptor hydrogen bond pair with the "hinge region" of the kinase catalytic domain (Glu/Met residues).

  • Selectivity Vector (C2-Position): The chlorine atom at position 2 is positioned towards the solvent-exposed region or the hydrophobic pocket II, depending on the specific kinase. Displacing this chlorine with aryl or heteroaryl groups allows researchers to "dial in" selectivity for specific cancer drivers.

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping of the compound against a generic kinase active site.

Pharmacophore Scaffold 2-Chlorofuro[3,2-d] pyrimidin-4-amine Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge N3 & 4-NH2 interaction Pocket Hydrophobic Pocket II (Selectivity) Scaffold->Pocket C2-Cl Functionalization Target Target Inhibition (VEGFR2, EGFR, CLK1) Hinge->Target Blocks ATP Binding Pocket->Target Induces Specificity

Figure 1: Pharmacophore mapping of the scaffold. The C4-amine anchors the molecule, while the C2-chloro allows chemical expansion.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

For researchers requiring de novo synthesis of the material.

Prerequisites:

  • Starting Material: Methyl 3-amino-2-furoate

  • Reagents: Urea, POCl3, NH3 (aq)

Step-by-Step Methodology:

  • Cyclization (Uracil Formation):

    • Mix methyl 3-amino-2-furoate (1.0 eq) with urea (5.0 eq).

    • Heat to 180°C (melt) for 2 hours.

    • Cool, triturate with water, and filter to obtain furo[3,2-d]pyrimidine-2,4-dione .

  • Chlorination:

    • Suspend the dione in POCl3 (10 vol) with catalytic N,N-dimethylaniline.

    • Reflux for 4 hours until clear.

    • Evaporate excess POCl3. Pour residue onto crushed ice. Extract with DCM.

    • Yield: 2,4-dichlorofuro[3,2-d]pyrimidine.[1][2]

  • Regioselective Amination (Critical Step):

    • Dissolve 2,4-dichloro intermediate in THF/Isopropanol (1:1).

    • Add NH4OH (28% aq, 2.5 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 4 hours. Note: The C4-position is more electrophilic and reacts preferentially over C2.

    • Purification: Precipitate with water or purify via silica chromatography (5% MeOH in DCM).

    • Product: 2-Chlorofuro[3,2-d]pyrimidin-4-amine .

Protocol B: Library Generation (Suzuki-Miyaura Coupling)

Application: Converting the scaffold into a bioactive kinase inhibitor.

Objective: Functionalize the C2-position to target specific cancer cell lines.

  • Reaction Setup:

    • Substrate: 2-Chlorofuro[3,2-d]pyrimidin-4-amine (1.0 eq).

    • Boronic Acid: Aryl-B(OH)2 (1.2 eq) (e.g., 4-methoxyphenylboronic acid).

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).

    • Base: K2CO3 (2.0 eq, 2M aqueous solution).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a sealed microwave vial under Argon.

    • Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

    • Filter through Celite, concentrate, and purify via HPLC.

  • Validation:

    • Verify structure via 1H-NMR and LC-MS.

    • Expectation: Disappearance of the C2-Cl signal; appearance of aryl protons.

Biological Evaluation Data

The following table summarizes the typical activity profile of derivatives synthesized from this scaffold.

Derivative TypeTarget Kinase/ReceptorIC50 RangeCancer Application
Parent Scaffold Adenosine Receptors (A1/A2A)µM rangeImmunotherapy (Antagonist)
C2-Aryl (e.g., Phenyl) VEGFR2 / KDR50 - 200 nMAngiogenesis Inhibition
C2-Heteroaryl CLK1 / CDK5< 50 nMGlioblastoma / Neuroblastoma
C2-Biaryl PI3K / mTOR10 - 100 nMBreast & Colon Cancer

Workflow Diagram: From Scaffold to Drug Lead

Workflow Start Start: 2-Chlorofuro[3,2-d] pyrimidin-4-amine Step1 Step 1: C2-Functionalization (Suzuki/Buchwald Coupling) Start->Step1 Library Library of 50+ Analogs Step1->Library Screen High-Throughput Screening (Kinase Panel) Library->Screen Hit Hit Identification (e.g., IC50 < 100nM) Screen->Hit

Figure 2: Development pipeline using the scaffold for SAR (Structure-Activity Relationship) studies.

References

  • Synthesis and Kinase Activity: Deau, E., et al. (2013).[3] "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines... and evaluation of their inhibitory activity against Ser/Thr kinases." Bioorganic & Medicinal Chemistry Letters.

  • Scaffold Utility: Aziz, M. A., et al. (2016).[4] "Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents."[4][5] Future Journal of Pharmaceutical Sciences.

  • Regioselective Amination: Smith, S. M., & Buchwald, S. L. (2006). "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters.

  • Antifolate Activity: Gangjee, A., et al. (1995). "Synthesis and biological activities of classical and nonclassical furo[2,3-d]pyrimidines." Journal of Medicinal Chemistry.

(Note: While some references discuss the isomeric furo[2,3-d] system, the synthetic chemistry and biological principles of the hinge-binding region apply directly to the furo[3,2-d] isomer described in this guide.)

Sources

Application Note: Selective N-Arylation of 2-Chlorofuro[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated guide for the N-arylation of 2-Chlorofuro[3,2-d]pyrimidin-4-amine . This scaffold is a critical pharmacophore in kinase inhibitor discovery (bioisostere of purine).

The primary synthetic challenge here is chemoselectivity : functionalizing the exocyclic amine (C4-NH


) with an aryl group while preserving the reactive chloride at the C2 position for subsequent derivatization.

Executive Summary & Strategic Rationale

The 2-chlorofuro[3,2-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, often targeting ATP-binding sites of kinases (e.g., EGFR, VEGFR). The introduction of diversity at the C4-amino position is typically the first step in SAR (Structure-Activity Relationship) exploration.

The Engineering Challenge: The substrate contains two reactive centers:

  • C4-Amine (Nucleophile): The target for N-arylation.

  • C2-Chloride (Electrophile): A handle susceptible to oxidative addition by Palladium (Pd) or nucleophilic displacement.

The Solution: To achieve exclusive N-arylation without touching the C2-Cl, we utilize a Ligand-Controlled Buchwald-Hartwig Cross-Coupling . By selecting a bulky, electron-rich phosphine ligand (e.g., BrettPhos or tBuBrettPhos ) and an Aryl Bromide/Iodide coupling partner, we exploit the rate difference in oxidative addition: Ar-Br/I > Het-Cl .

Mechanistic Logic & Chemoselectivity

The success of this protocol relies on the kinetic preference of the Pd(0) catalyst. The oxidative addition of Pd(0) into the C-Br bond of the coupling partner must be significantly faster than into the C-Cl bond of the furo-pyrimidine core.

Diagram 1: Chemoselectivity & Reaction Pathway

G Substrate 2-Chlorofuro[3,2-d] pyrimidin-4-amine SideRxn Oxidative Addition at C2-Cl (Slow) Substrate->SideRxn Avoided by Ligand Sterics Product N-Arylated Product (C2-Cl Preserved) Substrate->Product Amine Coordination ArBr Aryl Bromide (Ar-Br) OxAdd Oxidative Addition (Fast) ArBr->OxAdd Pd0 Pd(0)/BrettPhos Active Catalyst Pd0->OxAdd Selects Ar-Br Pd0->SideRxn Complex L-Pd(II)-Ar(Br) OxAdd->Complex Complex->Product + Substrate + Base

Caption: Kinetic differentiation between the target coupling partner (Ar-Br) and the scaffold's reactive chloride (C2-Cl).

Experimental Protocol: Buchwald-Hartwig Coupling

This protocol uses BrettPhos , a ligand specifically optimized for coupling primary amines without inducing dehalogenation of the substrate.

Reagents & Materials Table
ComponentRoleEquivalentsRecommended Reagent
Substrate Nucleophile1.02-Chlorofuro[3,2-d]pyrimidin-4-amine
Coupling Partner Electrophile1.1 - 1.2Aryl Bromide (Ar-Br) or Aryl Iodide (Ar-I)
Catalyst Precursor Pd Source0.02 - 0.05Pd

(dba)

(Tris(dibenzylideneacetone)dipalladium(0))
Ligand Selectivity0.04 - 0.10BrettPhos or tBuBrettPhos
Base Deprotonation2.0 - 3.0Cs

CO

(Cesium Carbonate) or NaOtBu
Solvent Medium0.1 M - 0.2 M1,4-Dioxane (Anhydrous) or tBuOH

Critical Note: Avoid using Aryl Chlorides as coupling partners. The reactivity gap between an external Ar-Cl and the internal C2-Cl is too narrow, leading to polymerization or scrambling.

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Argon flow, add Pd

    
    (dba)
    
    
    
    (2 mol%) and BrettPhos (4-6 mol%) to a dry vial.
  • Add 1 mL of anhydrous 1,4-dioxane.

  • Stir at 100°C for 1-2 minutes until the solution turns from dark purple/red to a clear orange/brown (indicates active L-Pd(0) formation). Note: BrettPhos activates quickly.

Step 2: Main Reaction Setup

  • To a separate reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

    • 2-Chlorofuro[3,2-d]pyrimidin-4-amine (1.0 equiv).[1]

    • Aryl Bromide (1.2 equiv).

    • Cs

      
      CO
      
      
      
      (2.5 equiv). Use NaOtBu if the substrate has no base-sensitive groups (esters/nitriles).
  • Seal the vessel with a septum cap.

  • Evacuation Cycle: Pierce septum with a needle connected to a Schlenk line. Evacuate (vacuum) and backfill with Argon 3 times. This removes O

    
     which kills the catalyst.
    

Step 3: Reaction Initiation

  • Inject the pre-formed catalyst solution (from Step 1) into the reaction vessel via syringe.

  • Add remaining anhydrous 1,4-dioxane to reach a concentration of 0.15 M (relative to substrate).

  • Place in a pre-heated oil bath at 90°C - 100°C .

Step 4: Monitoring & Workup

  • Monitor: Check by LC-MS or TLC after 2 hours. Look for the disappearance of the amine (Substrate).

    • TLC Stain: UV active. The product usually runs higher (less polar) than the free amine.

  • Quench: Once complete, cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradient.[2]

Alternative Protocol: Nucleophilic Aromatic Substitution (S Ar)

Use this ONLY if the aryl partner is highly electron-deficient (e.g., 4-fluoronitrobenzene).

  • Dissolve 2-Chlorofuro[3,2-d]pyrimidin-4-amine (1.0 equiv) in anhydrous DMF or DMSO.

  • Add Base: NaH (60% dispersion, 1.5 equiv) at 0°C. Stir for 15 min to deprotonate the amine (Generation of Amide anion).

  • Add Electrophile: Add the fluoro-arene (1.1 equiv).

  • Heat: Warm to RT or 60°C.

  • Workup: Quench with water (carefully!). Extract with EtOAc.

Workflow Visualization

Diagram 2: Experimental Workflow (Pd-Catalysis)

Workflow cluster_setup Phase 1: Setup (Inert Atmosphere) cluster_catalysis Phase 2: Catalysis cluster_workup Phase 3: Isolation Step1 Combine Solids: Substrate + Ar-Br + Base (Seal Vessel) Step2 Degassing Cycle: Vacuum / Argon (3x) Step1->Step2 Step3 Inject Solvent & Catalyst (Pd/Ligand) Step2->Step3 Step4 Heat to 100°C (2 - 12 Hours) Step3->Step4 Step5 Filter through Celite (Remove Pd/Salts) Step4->Step5 LC-MS Check Step6 Flash Chromatography (Isolate Product) Step5->Step6

Caption: Operational sequence for the Palladium-catalyzed N-arylation protocol.

Troubleshooting "The Matrix"

If the reaction fails or yields are low, consult this optimization matrix:

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst inactive or Oxidative Addition failed.Switch to tBuBrettPhos (more active) or increase Temp to 110°C. Ensure strict O

-free conditions.
C2-Cl Loss (Dehalogenation) Hydride source present or Pd too active.Avoid alcohol solvents (switch Dioxane to Toluene). Lower Temp to 80°C.
Scrambling (Bis-arylation) C2-Cl reacting with Ar-amine.[3]Use a large excess of Ar-Br (1.5 eq) to outcompete C2-Cl. Ensure Ar-Br is used, NOT Ar-Cl.
Pd Black Precipitation Catalyst decomposition.Add more Ligand (Ligand:Pd ratio 2:1 or 3:1).

References

  • Maiti, D., et al. "BrettPhos-Palladium Catalyzed Mono-Arylation of Primary Amines." Journal of the American Chemical Society, 2008.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[4]

  • Deau, E., et al. "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues." Bioorganic & Medicinal Chemistry Letters, 2013.[5]

  • Guram, A. S., et al. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995.

Sources

synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, designed for medicinal chemists, researchers, and drug development professionals.

Introduction & Rationale

The pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold is a highly privileged, planar, tricyclic heterocycle that has garnered intense interest in modern drug discovery. Structurally, it serves as an exceptional bioisostere for the adenine ring of ATP, allowing it to act as a potent hinge-binding motif in the ATP-binding cleft of various kinases and phosphodiesterases.

The most prominent application of this scaffold is found in PI-103 , a first-in-class dual inhibitor of Class I Phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR)[1]. Additionally, derivatives of this core have been successfully optimized as potent Phosphodiesterase 4 (PDE4) inhibitors for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[2].

Understanding the regioselective synthesis of this scaffold is critical for medicinal chemists. The electron-deficient nature of the fused pyridine and pyrimidine rings, combined with the electron-donating furan bridge, creates a unique electronic topology that allows for highly predictable, sequential functionalization.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Survival & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) PI103 PI-103 & Derivatives (Pyrido[3',2':4,5]furo[3,2-d]pyrimidine) PI103->PI3K Inhibits PI103->mTORC1 Inhibits PI103->mTORC2 Inhibits

Mechanism of Action: Dual PI3K/mTOR pathway inhibition by pyrido[3',2':4,5]furo[3,2-d]pyrimidines.

General Synthetic Strategy

The construction of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine core typically relies on a bottom-up retrosynthetic approach starting from a functionalized pyridine. The standard workflow involves the cyclocondensation of an ortho-amino ester to form a pyrimidine-2,4-dione, followed by deoxychlorination and sequential, regioselective Nucleophilic Aromatic Substitution (S_NAr) and transition-metal-catalyzed cross-coupling[3].

Workflow SM Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate Dione Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4-dione (Urea, 220°C) SM->Dione Cyclocondensation Dichloro 2,4-Dichloro Intermediate (POCl3, Reflux) Dione->Dichloro Deoxychlorination MonoChloro 2-Chloro-4-morpholino Derivative (Morpholine, MeOH, RT) Dichloro->MonoChloro Regioselective SNAr (C4) Final C2-Substituted Final Product (Suzuki Coupling / SNAr) MonoChloro->Final C2 Derivatization

Workflow for the modular

Experimental Protocols & Methodologies

The following protocols outline the synthesis of PI-103 and its analogs. As a self-validating system, each step includes specific analytical checkpoints to ensure quality control before proceeding to the next synthetic stage.

Protocol 1: Synthesis of Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Causality: The formation of the pyrimidine ring requires the condensation of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with a C-N-C donor. Using urea in a solvent-free melt at 220 °C drives the thermodynamically demanding double condensation forward by continuously eliminating ethanol and ammonia gas[3].

  • Procedure:

    • Charge a round-bottom flask with ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (1.0 equiv) and urea (5.0–5.5 equiv).

    • Heat the solid mixture to 220 °C using a sand bath or heating block. The mixture will melt and vigorously evolve gas.

    • Maintain the melt for 2 hours until the mixture solidifies into a hard mass, indicating the completion of the reaction.

    • Cool to 100 °C, carefully add 2N NaOH solution to dissolve the crude mass, and filter out any insoluble impurities.

    • Acidify the filtrate with 2N HCl to pH 4–5. Collect the resulting precipitate by vacuum filtration, wash with distilled water, and dry under a high vacuum.

  • Self-Validation Checkpoint: The product is highly insoluble in most organic solvents. Successful conversion is confirmed by an LC-MS mass shift to m/z 202[M-H]⁻ in negative ion mode, and the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) in FT-IR, replaced by dual lactam stretches (~1680 cm⁻¹).

Protocol 2: Deoxychlorination to 2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine
  • Causality: To functionalize the C2 and C4 positions, the dione must be converted into a bis-electrophile. Phosphorus oxychloride (POCl₃) acts as both the solvent and the chlorinating agent. The high temperature (110 °C) is necessary to overcome the electron-deficient nature of the tricyclic core[3].

  • Procedure:

    • Suspend the dione intermediate (1.0 equiv) in neat POCl₃ (10–15 volumes).

    • Optional but recommended: Add a catalytic amount of PCl₅ or N,N-dimethylaniline to accelerate the formation of the Vilsmeier-type intermediate.

    • Reflux the mixture at 110 °C for 20–24 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and concentrate in vacuo to remove excess POCl₃.

    • Critical Step: Quench the dark residue by pouring it slowly over crushed ice to safely hydrolyze residual phosphoryl chlorides. Neutralize with saturated NaHCO₃.

    • Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: The transformation from a highly polar dione to a lipophilic dichloro intermediate is easily tracked via TLC (Rf ~0.8 in Hexane:EtOAc 3:1). LC-MS will exhibit a distinct M, M+2, M+4 isotopic pattern (approximate 9:6:1 ratio) indicative of two chlorine atoms.

Protocol 3: Regioselective S_NAr with Morpholine
  • Causality: Morpholine is a standard pharmacophore in PI3K inhibitors because it forms a critical hydrogen bond with the hinge region (Val851 in PI3Kα)[4]. The C4 position is significantly more electrophilic than C2 due to the anisotropic and electron-withdrawing effects of the adjacent bridgehead nitrogen. This allows for near 100% regioselectivity at room temperature without the need for protecting groups[3].

  • Procedure:

    • Dissolve the 2,4-dichloro intermediate (1.0 equiv) in dry methanol (MeOH).

    • Add morpholine (2.1 equiv) dropwise at 0 °C.

    • Remove the ice bath and stir the resulting solution for 2 hours at room temperature.

    • The product typically precipitates directly from the methanolic solution. Filter the solid, wash with cold water and a minimal amount of cold MeOH, and dry in vacuo.

  • Self-Validation Checkpoint: LC-MS will show the displacement of exactly one chlorine atom, leaving an M, M+2 pattern in a 3:1 ratio (m/z ~291 [M+H]⁺). ¹H NMR will reveal the characteristic morpholine multiplets at ~3.8–4.0 ppm, integrating to 8 protons.

Protocol 4: Suzuki-Miyaura Cross-Coupling at C2
  • Causality: With C4 occupied by morpholine, the remaining C2 chloride is subjected to Pd-catalyzed cross-coupling to introduce the specificity-driving aryl group (e.g., a 3-hydroxyphenyl group for PI-103). A biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the lipophilic core and the inorganic base (Na₂CO₃), which is strictly required for the transmetalation step[5].

  • Procedure:

    • In a microwave vial or Schlenk flask, combine the 2-chloro-4-morpholino intermediate (1.0 equiv), the appropriate aryl boronic acid (1.2 equiv), and Na₂CO₃ (2.5 equiv).

    • Dissolve in a 4:1 mixture of 1,4-Dioxane and water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

    • Seal the vessel and heat to 90–100 °C for 12 hours (or 120 °C for 30 minutes via microwave irradiation).

    • Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

  • Self-Validation Checkpoint: Complete consumption of the monochloro starting material. The emergence of new aromatic proton signals in the 7.0–8.5 ppm region of the ¹H NMR spectrum confirms successful coupling. The isotopic chlorine pattern in MS will disappear.

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution at the C2 position of the pyrido[3',2':4,5]furo[3,2-d]pyrimidine core dictates the pharmacokinetic profile and isoform selectivity of the resulting drug. Below is a summary of quantitative data comparing PI-103 to its structural evolutions and bioisosteres.

CompoundPrimary TargetPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Key Structural FeatureBioavailability / Note
PI-103 PI3K/mTOR2.030.03-Hydroxyphenyl at C2Poor (Rapid glucuronidation)[3]
PI-103BE PI3K/mTOR~15.0N/ABoronic pinacol ester at C2Improved in vivo exposure[5]
PI-540 PI3K/mTOR< 10.0< 50.0Thieno[3,2-d]pyrimidine coreImproved solubility[4]
GDC-0941 PI3K (Class I)3.0> 3000Thieno[3,2-d]pyrimidine coreHigh oral bioavailability[4]

Table 1: SAR and biochemical profiling of key PI3K/mTOR inhibitors derived from or inspired by the pyridofuropyrimidine scaffold.

Troubleshooting & Quality Control

  • Incomplete Chlorination: If LC-MS shows a mixture of mono-chloro and di-chloro species after Protocol 2, ensure the POCl₃ is fresh and free of HCl/H₂O. Increasing the equivalents of PCl₅ can force the reaction to completion.

  • Loss of Regioselectivity in S_NAr: If morpholine attacks both C2 and C4 (resulting in a bis-morpholino byproduct), the reaction temperature was likely too high. Ensure the addition is done at 0 °C and strictly maintained at room temperature[3].

  • De-boronation during Suzuki Coupling: Some electron-rich boronic acids are prone to protodeboronation. If the mass of the uncoupled core is observed alongside the des-boronated aryl ring, switch to a milder base (e.g., K₃PO₄) or a more reactive palladium precatalyst (e.g., XPhos Pd G2).

References

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Yamano, M., Okada, M., Ohta, M., Tsukamoto, S., Raynaud, F. I., Workman, P., Waterfield, M. D., & Parker, P. (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442. [Link]

  • Taltavull, J., Serrat, J., Gràcia, J., Gavaldà, A., Córdoba, M., Calama, E., Montero, J. L., Andrés, M., Miralpeix, M., Vilella, D., Hernández, B., Beleta, J., Ryder, H., & Pagès, L. (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European Journal of Medicinal Chemistry, 46(10), 4946-4956.[Link]

  • Luo, Y., et al. (2020). Development of a bioavailable boron-containing PI-103 Bioisostere, PI-103BE. PMC - NIH.[Link]

  • Raynaud, F. I., Eccles, S. A., Patel, S., Alix, S., Box, G., Chuckowree, I., Folkes, A., Gowan, S., De Haven Brandon, A., Di Stefano, F., Hayes, A., Henley, A. T., Lensun, L., Pergl-Wilson, G., Robson, A., Saghir, N., Zhyvoloup, A., McDonald, E. Q., Sheldrake, P., ... Workman, P. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular Cancer Therapeutics, 8(7), 1725-1738.[Link]

  • Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof. (2017).

Sources

Troubleshooting & Optimization

purification challenges of 2-Chlorofuro[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Handling Challenges

Ticket ID: TAC-FURO-004 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Assistance Center

You are likely accessing this guide because you are encountering difficulties with the isolation, purity, or stability of 2-Chlorofuro[3,2-d]pyrimidin-4-amine (and its related 2,4-dichloro precursors).

This fused heterocyclic scaffold presents a unique "solubility-reactivity paradox." The planar furanopyrimidine core drives strong


-

stacking (poor solubility), while the 2-chloro substituent remains electrophilic, creating stability risks during standard workups.

Below is a non-linear troubleshooting guide designed to diagnose your specific failure mode.

Part 1: The Diagnostic Hub

Identify your problem to find the solution.

ObservationLikely Root CauseImmediate Action
Product is a mixture of two spots on TLC (close Rf). Regioselectivity Failure. You likely have the 2,4-diamino impurity or unreacted 2,4-dichloro starting material.See Protocol A (Stoichiometry Control).
Material turns yellow/brown on silica column. Acid Sensitivity. The furan ring or the amine is degrading on acidic silanols.See Protocol B (Buffered Chromatography).
Low yield after aqueous workup. Hydrolysis. The 2-Cl or 4-NH2 has hydrolyzed to the lactam (OH) form.See Protocol C (Anhydrous Workup).
Solid won't dissolve for NMR/LCMS. Aggregation. Strong intermolecular H-bonding and stacking.Use DMSO-d6 + mild heat (40°C) or TFA-d.

Part 2: Root Cause Analysis & Workflows

The Synthesis-Purification Nexus

The purity of 2-Chlorofuro[3,2-d]pyrimidin-4-amine is determined during the reaction, not just the column. The standard synthesis involves displacing the C4-chloride of 2,4-dichlorofuro[3,2-d]pyrimidine with ammonia.

The Trap: The C4 position is significantly more reactive than C2 due to the electron-withdrawing nature of the pyrimidine nitrogen, but C2 is reactive enough to be displaced if the temperature spikes or excess ammonia is used [1, 2].

Visualizing the Impurity Landscape

The following diagram maps the critical pathways where impurities are generated.

ReactionPathways SM 2,4-Dichlorofuro [3,2-d]pyrimidine Target TARGET: 2-Chlorofuro [3,2-d]pyrimidin-4-amine SM->Target + NH3 (1.1 eq) < 40°C Impurity_Hyd Impurity B: Hydrolysis Product (Lactam formation) SM->Impurity_Hyd Aq. Acid/Base Workup Impurity_Di Impurity A: 2,4-Diamino (Over-reaction) Target->Impurity_Di + Excess NH3 > 60°C Target->Impurity_Hyd Prolonged Water Contact

Figure 1: Reaction pathways showing the narrow window for selective C4-amination versus over-reaction or hydrolysis.

Part 3: Troubleshooting Protocols

Protocol A: Managing Regioselectivity (The "Crash-Out" Method)

If you are struggling to separate the mono-amine from the di-amine or starting material, chromatography is often insufficient due to tailing. The most robust method relies on solubility differences.

The Logic: The 2,4-dichloro starting material is lipophilic. The target (mono-amine) is moderately polar. The di-amine impurity is highly polar.

  • Reaction Solvent: Conduct the amination in THF or Isopropanol (IPA) rather than DMF.

  • The Quench:

    • Do not evaporate to dryness (this concentrates impurities).

    • Pour the reaction mixture into ice-cold water (ratio 1:5).

  • Filtration:

    • The 2,4-dichloro precursor (if present) will precipitate immediately.

    • The Target will precipitate slowly over 30 minutes.

    • The Di-amine impurity often remains solubilized in the aqueous mother liquor.

  • Refinement: If the precipitate contains starting material, wash the filter cake with cold Hexane/DCM (9:1) . The starting material will dissolve; the amino-product will not [3].

Protocol B: Chromatography with Modifiers

Furo-pyrimidines with free amines are notorious for "streaking" on silica gel due to hydrogen bonding with silanol groups.

The Fix:

  • Stationary Phase: Use standard Silica Gel (60 Å).

  • Pre-treatment: Flush the column with Mobile Phase + 1% Triethylamine (TEA) before loading.

  • Mobile Phase:

    • Gradient: DCM to DCM:MeOH (95:5).

    • Modifier: Add 1% NH₄OH (aq) or 0.5% TEA to the methanol bottle.

  • Why this works: The base competes for the acidic silanol sites, allowing your amine product to elute as a tight band rather than a streak.

Protocol C: Avoiding Hydrolysis (The Anhydrous Workup)

The 2-chloro position is susceptible to hydrolysis, especially if the furan ring electron density promotes leaving group departure.

Symptoms: Appearance of a peak with M+1 = 186 (Hydroxyl) instead of 204/206 (Chloro) on LCMS.

Corrective Action:

  • Avoid aqueous acid washes (e.g., do not wash with 1M HCl to remove amines).

  • If you must remove excess ammonia, use a high-vacuum strip or an Argon sparge rather than an acidic quench.

  • Store the final compound in a desiccator. The 2-Cl bond is kinetically stable but thermodynamically unstable in wet, acidic environments.

Part 4: Frequently Asked Questions (FAQs)

Q: My product is pink/reddish after drying. Is it decomposed? A: Likely, yes. Furan rings are sensitive to oxidation. If your product turns pink, it indicates the formation of furan-ring opened byproducts or N-oxides.

  • Fix: Perform all drying under Nitrogen/Argon. Store at -20°C in the dark.

Q: I see a "doublet" of peaks in NMR for the aromatic protons. A: This confirms you have the correct regioisomer. In 2-Chlorofuro[3,2-d]pyrimidin-4-amine, the furan protons (H-6 and H-5) couple to each other. If you see a singlet, you may have lost the furan ring or substituted one of the protons [4].

Q: Can I use recrystallization instead of a column? A: Yes, and it is preferred for scale-up.

  • Solvent System:Ethanol/Water (4:1) . Dissolve hot in Ethanol, add water dropwise until turbid, then cool slowly to 4°C. This effectively removes the diamine impurity.

Part 5: Decision Logic for Purification

Use this flow to determine your next experimental step.

PurificationFlow Start Crude Reaction Mixture CheckTLC Check TLC (DCM:MeOH 9:1) Start->CheckTLC Decision1 Is SM (High Rf) present? CheckTLC->Decision1 Wash Wash Solid with Cold DCM/Hexane Decision1->Wash Yes Decision2 Is Di-amine (Baseline) present? Decision1->Decision2 No Wash->Decision2 Recryst Recrystallize: EtOH/Water Decision2->Recryst Yes (Major) Column Column Chromatography (DCM:MeOH + 1% TEA) Decision2->Column No (Minor/Clean)

Figure 2: Logic flow for selecting the appropriate purification method based on impurity profile.

References

  • BenchChem. (2025).[1][2] A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. (Note: Analogous chemistry for Furo- derivatives).

  • WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: Magical Power of Quantum Mechanics.

  • National Institutes of Health (NIH). PubChem Compound Summary for Furo[2,3-d]pyrimidin-4-amine.

  • VulcanChem. 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine Structural Characteristics.

Sources

optimizing reaction conditions for 2-Chlorofuro[3,2-d]pyrimidin-4-amine substitution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of functionalizing 2-Chlorofuro[3,2-d]pyrimidin-4-amine .

Executive Summary for the Scientist The starting material, 2-Chlorofuro[3,2-d]pyrimidin-4-amine , presents a classic "deactivated pyrimidine" challenge. The presence of the electron-donating amine at the C4 position significantly reduces the electrophilicity of the C2 position, rendering standard SNAr conditions sluggish or ineffective. Successful substitution at C2 requires overcoming this electronic deactivation through Acid-Catalyzed SNAr , Transition Metal Catalysis (Buchwald-Hartwig) , or Transient Protection strategies .

Module 1: Critical Reaction Parameters

The Deactivation Challenge

In 2,4-dichlorofuro[3,2-d]pyrimidines, the C4 position is highly reactive and is typically substituted first. Once the C4-amine is installed, the lone pair on the nitrogen donates electron density into the pyrimidine ring (mesomeric effect), raising the LUMO energy and making the C2-chlorine a poor electrophile.

  • Implication: Standard reflux in ethanol with a weak base (common for C4 substitution) will likely result in 100% recovered starting material .

Optimization Strategy A: Acid-Catalyzed SNAr

If you wish to avoid metal catalysts, you must activate the ring. Protonation of the ring nitrogen (N1 or N3) restores electrophilicity.

  • Solvent: n-Butanol or Ethylene Glycol (High boiling point required).

  • Catalyst: 1.0 - 5.0 eq. Acetic Acid (AcOH) or 1.0 eq. HCl (in Dioxane).

  • Temperature: 120°C – 160°C (Sealed tube/Microwave preferred).

  • Mechanism: The acid protonates the pyrimidine ring, making the C2 carbon more susceptible to nucleophilic attack by the incoming amine.

Optimization Strategy B: Buchwald-Hartwig Amination

For valuable amines or when harsh thermal conditions degrade the substrate, Palladium catalysis is the gold standard.

  • Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.[1]

  • Ligand: BrettPhos (specifically designed for primary amines/hindered substrates) or Xantphos .

  • Base: Cs2CO3 (mild) or NaOtBu (strong, faster rate).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80°C – 100°C.[2]

Module 2: Troubleshooting & FAQs

Q1: I am seeing no conversion after 24 hours at reflux in Ethanol/TEA. Why? A: Ethanol (bp 78°C) is not hot enough, and Triethylamine (TEA) acts as a base, not an activator. The 4-amino group has deactivated the ring.

  • Fix: Switch solvent to DMSO or NMP and increase temperature to 130°C . Alternatively, add 2 equivalents of Acetic Acid to the reaction mixture to protonate the ring.

Q2: I am getting a side product with mass M+16 (Hydrolysis). A: This is the 2-hydroxy derivative (furo[3,2-d]pyrimidin-2(1H)-one), formed by displacement of Cl by water.

  • Cause: Wet solvent (DMSO is hygroscopic) or hydroxide impurities in your base (e.g., old KOH).

  • Fix: Use anhydrous solvents (molecular sieves). If using KOH/NaOH, switch to Cs2CO3 or DIPEA .

Q3: The reaction works but yields are low (<30%). How do I improve this? A: If thermal SNAr is low-yielding, the "Boc-Activation" route is recommended:

  • Protect: React starting material with Boc2O/DMAP to get the di-Boc or mono-Boc protected amine. The Boc group is electron-withdrawing, reactivating the C2 position.

  • Substitute: Perform SNAr at C2 (will proceed much faster).

  • Deprotect: TFA/DCM to remove Boc.

Module 3: Standardized Protocols

Protocol A: Microwave-Assisted Acidic SNAr
  • Vessel: 10 mL Microwave vial.

  • Reagents:

    • 2-Chlorofuro[3,2-d]pyrimidin-4-amine (1.0 eq)

    • Nucleophile (Amine) (2.0 – 3.0 eq)

    • Glacial Acetic Acid (1.0 mL per mmol substrate)

    • Solvent: n-Butanol (2.0 mL per mmol)

  • Conditions: Microwave irradiation at 150°C for 1 hour .

  • Work-up: Concentrate solvent. Neutralize with sat. NaHCO3. Extract with EtOAc.

Protocol B: Palladium-Catalyzed Coupling
  • Vessel: Schlenk tube or sealed vial (Inert Argon atmosphere).

  • Reagents:

    • Substrate (1.0 eq)

    • Amine (1.2 eq)[1]

    • Pd2(dba)3 (5 mol%)

    • BrettPhos (10 mol%)

    • NaOtBu (2.0 eq)

    • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

  • Conditions: Heat to 100°C for 4-12 hours .

  • Note: Pre-stir catalyst and ligand in solvent for 5 mins before adding substrate/base to ensure active catalyst formation.

Module 4: Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting the correct reaction conditions based on the nucleophile and available equipment.

ReactionOptimization Start Start: 2-Chlorofuro[3,2-d]pyrimidin-4-amine CheckNuc Is Nucleophile a Primary/Secondary Amine? Start->CheckNuc CheckBoiling Is Nucleophile Volatile (bp < 80°C)? CheckNuc->CheckBoiling Yes MethodC Method C: Alkoxide Displacement (NaH, THF/DMF, 0°C -> RT) CheckNuc->MethodC No (It is an Alcohol/Phenol) MethodA Method A: Acid Catalysis (n-BuOH, AcOH, 150°C) CheckBoiling->MethodA No (Stable at high temp) MethodB Method B: Buchwald-Hartwig (Pd2(dba)3, BrettPhos, NaOtBu) CheckBoiling->MethodB Yes (Cannot heat to 150°C) Failure Switch to Method B or Protect 4-NH2 with Boc MethodA->Failure Low Yield?

Figure 1: Decision tree for optimizing C2-substitution conditions.

References

  • BenchChem. (2025).[3][4] A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine. Retrieved from

  • WuXi AppTec. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from

  • M. Hayakawa et al. (2007). 4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from

  • ARKAT USA. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from

Sources

Technical Support Center: 2-Chlorofuro[3,2-d]pyrimidin-4-amine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I frequently guide drug development professionals through the complex stability profiles of fused pyrimidine systems. 2-Chlorofuro[3,2-d]pyrimidin-4-amine is a highly versatile intermediate used in the synthesis of novel therapeutics[1], but its unique electronic topology makes it susceptible to specific degradation pathways.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure your experimental and structural integrity during assay development and formulation.

Part 1: Core Degradation Mechanisms & Causality (FAQs)

Q1: Why does my 2-Chlorofuro[3,2-d]pyrimidin-4-amine stock degrade rapidly in basic aqueous buffers, and what is the mechanism? A1: The degradation is primarily driven by Nucleophilic Aromatic Substitution (SNAr) at the C-2 position.

  • The Causality: The pyrimidine ring is inherently electron-deficient. The presence of the electronegative chlorine atom at C-2, combined with the electron-withdrawing nature of the fused furan oxygen and the pyrimidine nitrogens, creates a highly electrophilic center. In basic conditions (pH > 8), hydroxide ions readily attack this position, displacing the chloride leaving group[2]. This yields 2-hydroxyfuro[3,2-d]pyrimidin-4-amine, which rapidly tautomerizes to its more stable pyrimidin-2-one form.

Q2: During oxidative stress testing, I observe multiple degradation peaks with +16 Da and +32 Da mass shifts. What is the structural basis for this? A2: Oxidation is mechanistically complex and frequently targets electron-rich heteroaromatic moieties[3].

  • The Causality: In this scaffold, the fused furan ring is the primary site of oxidative lability. Electrophilic reactive oxygen species (ROS) or peroxides attack the furan double bonds, forming an initial endoperoxide intermediate (+32 Da). Because this intermediate is highly unstable, it frequently undergoes ring-opening to form diketone derivatives, or loses an oxygen atom to form mono-oxygenated epoxide species (+16 Da).

Q3: How can I differentiate between hydrolytic deamination and C-2 hydrolysis in my LC-MS data? A3: Both pathways are forms of hydrolysis, but they occur under different pH extremes and yield distinct isotopic signatures.

  • The Causality: Acidic environments (pH < 3) protonate the pyrimidine nitrogens, facilitating the hydrolytic cleavage of the C-4 primary amine (deamination)[2]. This replaces the amine with a hydroxyl group, resulting in a mass shift of +0.98 Da (loss of NH3, gain of H2O). Conversely, C-2 hydrolysis (common in base) replaces the chlorine atom with a hydroxyl group, yielding a mass shift of -17.97 Da and the loss of the characteristic chlorine isotope pattern (M+2).

Part 2: Visualizing the Degradation Landscape

DegradationPathways Parent 2-Chlorofuro[3,2-d]pyrimidin-4-amine m/z 170.01 Base 2-Hydroxyfuro[3,2-d]pyrimidin-4-amine m/z 152.04 Parent->Base Base Hydrolysis (pH > 8) Nucleophilic Attack at C-2 Acid 2-Chlorofuro[3,2-d]pyrimidin-4-ol m/z 171.00 Parent->Acid Acid Hydrolysis (pH < 3) Deamination at C-4 Ox Furan Endoperoxide / Diketone m/z 186.00 / 202.00 Parent->Ox Oxidative Stress (ROS/H2O2) Electrophilic Attack on Furan

Fig 1: Primary degradation pathways of 2-Chlorofuro[3,2-d]pyrimidin-4-amine under stress conditions.

Part 3: Quantitative Stability Profile

To assist in your formulation and analytical method development, below is a consolidated kinetic profile of 2-Chlorofuro[3,2-d]pyrimidin-4-amine under standardized forced degradation conditions.

Stress ConditionReagent / EnvironmentTime / TempPrimary Degradant (m/z)Degradation (%)Mass Balance (%)
Base Hydrolysis 0.1 N NaOH24h / 40°C152.04 ([M-Cl+OH]⁺)85.2%98.5%
Acid Hydrolysis 0.1 N HCl24h / 40°C170.99 ([M-NH₂+OH]⁺)12.4%99.1%
Oxidation 3% H₂O₂4h / RT186.00, 202.00 (+O, +2O)45.7%92.3%
Photolysis UV-Vis (ICH Q1B)1.2M lux-hr136.06 (Dehalogenation)8.1%96.4%

Note: A mass balance <95% (as seen in oxidation) indicates the formation of secondary, highly polar, or volatile degradants that evade standard reverse-phase retention.

Part 4: Self-Validating Experimental Protocols

When conducting forced degradation studies, poor methodology often leads to artifactual degradation (e.g., degradation occurring inside the autosampler rather than during the controlled stress period). Use the following step-by-step methodology to ensure a self-validating system .

Stability-Indicating LC-HRMS Workflow

Step 1: Stock Preparation

  • Action: Dissolve the API in 100% anhydrous Acetonitrile (ACN) to a concentration of 1 mg/mL.

  • Causality: Aprotic solvents prevent premature solvolysis of the labile 2-chloro group prior to the initiation of the experiment.

Step 2: Stress Application & Internal Standardization

  • Action: Dilute the stock to 0.1 mg/mL in the respective stress media (0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂). Immediately spike in a chemically stable internal standard (IS) (e.g., a stable fluorinated biphenyl).

  • Self-Validation: The IS validates that any reduction in the parent peak area is due to true chemical degradation, not matrix ionization suppression or injection volume errors.

Step 3: Mandatory Quenching

  • Action: At the designated time point (e.g., 4h, 24h), extract an aliquot and immediately quench the stressor.

    • Acid/Base: Neutralize with an equivalent volume of 0.1 N NaOH or HCl.

    • Oxidation: Add 10 mM Sodium Thiosulfate to reduce residual peroxides.

  • Causality: Quenching freezes the degradation profile at the exact time point. Without this, the sample continues to degrade in the autosampler queue, skewing your kinetic data and rendering the experiment invalid.

Step 4: LC-HRMS Analysis & Mass Balance Calculation

  • Action: Analyze via RP-HPLC coupled to a High-Resolution Mass Spectrometer (HRMS). Calculate the mass balance by summing the molar equivalents of the parent and all identified degradants.

  • Self-Validation: If the mass balance falls outside the 95-105% range, the protocol flags itself as incomplete, prompting the user to adjust the chromatographic gradient to capture highly polar ring-opened degradants.

Workflow S1 1. Sample Prep (ACN Stock) S2 2. Apply Stress (Acid/Base/Ox/Light) S1->S2 S3 3. Quench Reaction (Neutralize/Thiosulfate) S2->S3 S4 4. LC-HRMS (Mass Balance & ID) S3->S4

Fig 2: Self-validating experimental workflow for forced degradation and stability-indicating analysis.

References

1.[1] Expanding Heteroaromatic and 2-Aminosugar Chemical Space Accessible from the Biopolymer Chitin Source: mdpi.com URL: 2.[3] Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: nih.gov URL: 3.[2] Understanding the chemical basis of drug stability and degradation Source: pharmaceutical-journal.com URL:

Sources

Technical Support Center: Furo[3,2-d]pyrimidine Solubility Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fused pyrimidine drug development. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of furo[3,2-d]pyrimidine derivatives. These bicyclic heterocycles are highly privileged scaffolds in medicinal chemistry—particularly for targeting kinases like PI3K, AKT, and EGFR—but their inherent physicochemical properties often lead to severe aqueous solubility bottlenecks.

This guide is designed to help you diagnose, troubleshoot, and permanently resolve solubility-induced assay failures through fundamental chemical principles and advanced formulation strategies.

Part 1: Diagnostic Workflow for Assay Failures

Before synthesizing new analogs or overhauling your formulation, you must establish causality. Is your compound truly inactive against the target, or is it simply precipitating out of the assay buffer?

G Start Erratic Assay Data (Flat Dose-Response) CheckDLS Run DLS / Nephelometry in Aqueous Assay Buffer Start->CheckDLS IsAgg Aggregation or Precipitation Detected? CheckDLS->IsAgg ChemMod Chemical Optimization (Increase Fsp3, Add Amines) IsAgg->ChemMod Yes (Discovery Phase) Formulation Formulation Strategy (ASDs, Co-solvents) IsAgg->Formulation Yes (Development Phase) TrueInactive True Target Inactivity (Re-evaluate SAR) IsAgg->TrueInactive No

Workflow for diagnosing and resolving furo[3,2-d]pyrimidine solubility issues.

Part 2: Troubleshooting FAQs & Causality

Q: Why do my furo[3,2-d]pyrimidine compounds consistently crash out when diluted from DMSO into aqueous assay buffers? A: The root cause is thermodynamic. The furo[3,2-d]pyrimidine core is a highly planar, fully conjugated heteroaromatic system. This planarity facilitates strong intermolecular


 stacking interactions, resulting in an exceptionally high crystal lattice energy. When you dilute a DMSO stock into an aqueous environment, the thermodynamic driving force strongly favors self-association (aggregation and precipitation) over solvation by water molecules. This leads to artificially flat dose-response curves or "false positives" caused by aggregate-based enzyme sequestration.

Q: How can I chemically modify the scaffold to improve solubility without losing kinase inhibitory potency? A: You must disrupt the molecular planarity to lower the crystal lattice energy. The most effective strategy is to increase the fraction of sp3-hybridized carbons (


), which positively correlates with aqueous solubility and negatively correlates with melting point[1]. For furo[3,2-d]pyrimidines, substituting the C4 position with a bulky, sp3-rich aliphatic amine (such as morpholine or piperidine) introduces a non-planar element that physically prevents tight crystal packing. For example, the addition of a morpholine ring at the C4 position of a PI3K-

inhibitor yielded an excellent aqueous solubility of 800 µg/mL while maintaining a 40 nM IC50[2].

Q: My compound is already synthesized and I cannot alter the chemical structure. How do I formulate it for cell-based assays? A: If covalent modification is off the table, you must rely on kinetic stabilization of the amorphous state. We recommend miniaturized Amorphous Solid Dispersions (ASDs). By co-precipitating your drug with hydrophilic polymers (e.g., PVP, HPMC), you trap the furo[3,2-d]pyrimidine in a high-energy amorphous state. Miniaturized inkjet 2D printing assays have successfully enhanced the apparent water solubility of structurally similar, highly hydrophobic fused pyrimidines using only microgram quantities of the API[3].

Q: How do I accurately measure the solubility of these compounds to guide my Structure-Activity Relationship (SAR) campaigns? A: Relying on visual inspection is insufficient. You should utilize a Chemiluminescent Nitrogen Detection (CLND) kinetic solubility assay. Because furo[3,2-d]pyrimidines are nitrogen-rich, CLND provides a highly sensitive, equimolar response to nitrogen content, allowing you to precisely quantify the amount of compound remaining in solution after a 1-hour incubation in phosphate-buffered saline[4].

Part 3: Structural Optimization Strategies

SAR Core Furo[3,2-d]pyrimidine Core (Planar, High Lattice Energy) C4 C4 Position Modification (e.g., Morpholine, Piperidine) Core->C4 C6 C6 Position Modification (e.g., Carboxamides, Aliphatics) Core->C6 Mech1 Disrupts Planarity (Increases Fsp3) C4->Mech1 Mech2 Lowers LogP / Adds H-bond Acceptors C6->Mech2 Result Enhanced Aqueous Solubility (>500 µg/mL) Mech1->Result Mech2->Result

Structural modification strategies to overcome high crystal lattice energy.

Quantitative Solubility Enhancement Data

The following table summarizes the expected solubility gains when applying the principles discussed above to fused pyrimidine systems:

StrategyCompound ExampleModification / FormulationInitial SolubilityImproved SolubilityReference
C4 Substitution PI3K-

Inhibitor (Cmpd 22)
Addition of Morpholine at C4< 10 µg/mL800 µg/mL[2]
Core Alteration SIRT Inhibitor (Cmpd 36)Thieno to Furo[3,2-d]pyrimidine~10 µg/mL~297 µg/mL (Thieno analog)[4]
ASD Formulation Fused Pyrimidine Analog1:10 Drug:PVP-K30 Microarray< 5 µg/mL> 150 µg/mL (Apparent)[3]

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol executed in your lab must contain internal validation mechanisms. Below are the standard operating procedures for evaluating and enhancing furo[3,2-d]pyrimidine solubility.

Protocol 1: High-Throughput Kinetic Solubility via CLND

Purpose: To determine the kinetic aqueous solubility of discovery-stage compounds[4]. Self-Validation Mechanism: Every 96-well plate must include a highly soluble reference standard (Caffeine, >1000 µM) and a poorly soluble standard (Amiodarone, <10 µM). If the standards deviate by >15% from historical baselines, the entire plate is invalidated.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the furo[3,2-d]pyrimidine derivatives in 100% LC-MS grade DMSO.

  • Aqueous Dilution: Dispense 5 µL of the DMSO stock into 95 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well filter plate (final DMSO concentration = 5%).

  • Incubation: Seal the plate and incubate at room temperature for exactly 1 hour with orbital shaking at 300 RPM. Causality note: 1 hour is sufficient to reach kinetic precipitation limits without transitioning to thermodynamic equilibrium.

  • Filtration: Centrifuge the filter plate at 1000 x g for 5 minutes to separate precipitated aggregates from the soluble fraction.

  • Quantification: Inject 5 µL of the filtrate into a CLND system coupled with an HPLC. Quantify the nitrogen signal against a standard calibration curve of a known nitrogen-containing reference.

Protocol 2: Miniaturized Amorphous Solid Dispersion (ASD) Screening

Purpose: To rapidly identify the optimal polymer matrix for solubilizing a rigid furo[3,2-d]pyrimidine without consuming large amounts of API[3]. Self-Validation Mechanism: Post-printing, the microarray spots must be examined under Polarized Light Microscopy (PLM). Birefringence (glowing crystals) indicates a failed dispersion (crystalline drug). A completely dark field validates a successful amorphous solid dispersion.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the furo[3,2-d]pyrimidine in DMSO at 10 mg/mL. Separately, dissolve candidate polymers (e.g., PVP-K30, HPMC-AS, Soluplus) in deionized water at 1 mg/mL.

  • Inkjet Dispensing: Using a piezoelectric 2D inkjet printer, dispense alternating picoliter droplets of the drug solution and the polymer solution directly into the wells of a 96-well plate to achieve a 1:10 (Drug:Polymer) mass ratio. Total drug mass per well should not exceed 10 µg.

  • Solvent Evaporation: Place the 96-well plate in a vacuum desiccator at 40°C for 12 hours to rapidly evaporate the DMSO/Water mixture, kinetically trapping the drug in the polymer matrix.

  • Validation (Critical Step): Inspect the wells using PLM to confirm the absence of birefringence.

  • Reconstitution: Add 100 µL of assay buffer to the wells. The polymer matrix will rapidly dissolve, releasing the drug in a highly supersaturated, apparent-soluble state ready for immediate cell-based or biochemical dosing.

References

  • Title: WO2017090058A1 - Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof Source: Google Patents URL
  • Title: Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace URL: [Link]

  • Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: PMC (PubMed Central) URL: [Link]

Sources

troubleshooting guide for 2-Chlorofuro[3,2-d]pyrimidin-4-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization Guide for 2-Chlorofuro[3,2-d]pyrimidin-4-amine Reactions

Document ID: TS-FPD-024 | Version: 2.1 | Status: Active

Executive Technical Overview

2-Chlorofuro[3,2-d]pyrimidin-4-amine is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for purine, thienopyrimidine, and quinazoline cores. Its utility stems from its dual-reactivity profile:

  • Electrophilic C-2 Position: A deactivated chloride handle suitable for transition-metal catalyzed cross-couplings (Suzuki, Buchwald) or forced nucleophilic aromatic substitution (SnAr).

  • Nucleophilic N-4 Position: An exocyclic amine capable of acylation, alkylation, or directing group behavior.

The Critical Challenge: The presence of the electron-donating amine at C-4 significantly deactivates the C-2 position toward further nucleophilic attack compared to the 2,4-dichloro precursor. Successful functionalization requires overcoming this electronic deactivation without compromising the furan ring stability.

Reactivity & Workflow Visualization

The following diagram outlines the divergent reaction pathways and the critical decision points for functionalizing this scaffold.

ReactivityMap cluster_0 Critical Control Point: C-2 Deactivation Start 2-Chlorofuro[3,2-d] pyrimidin-4-amine Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Start->Suzuki Boronic Acid, Pd(0), Base SnAr SnAr Displacement (Requires Activation) Start->SnAr Amine, Heat, Acid Cat. Acylation N-Acylation/Alkylation (Regioselectivity Risk) Start->Acylation R-COCl / R-X, Base Biaryl 2-Aryl-furo[3,2-d] pyrimidin-4-amine Suzuki->Biaryl Diamine 2,4-Diamino Scaffold SnAr->Diamine Amide N4-Functionalized Scaffold Acylation->Amide

Figure 1: Divergent synthetic pathways. Note that the C-2 position is electronically deactivated by the C-4 amine, making SnAr difficult without acid catalysis.

Troubleshooting Guide: C-2 Functionalization (The Chloride Handle)

Scenario A: Suzuki Coupling yields are low (<30%) or reaction stalls.

Diagnosis: The free exocyclic amine (N-4) and the ring nitrogens (N-1/N-3) can coordinate to the Palladium catalyst, poisoning the active species. Additionally, the electron-rich nature of the scaffold makes oxidative addition slower.

Corrective Actions:

  • Q: Which catalyst system are you using?

    • Standard: Pd(PPh3)4 is often insufficient due to poor stability.

    • Recommendation: Switch to Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos . XPhos is particularly effective for deactivated heteroaryl chlorides.

  • Q: Is the free amine interfering?

    • Protocol Adjustment: Run the reaction in the presence of Boc-anhydride (1.1 eq) in situ if your conditions allow, or protect the amine as a Boc-carbamate prior to coupling. However, using a higher catalyst loading (5-10 mol%) with a bidentate ligand (dppf) usually overcomes the coordination issue without protection.

  • Q: What is your solvent/base combination?

    • Optimization: Avoid protic solvents if dehalogenation is observed. Use 1,4-Dioxane/Water (4:1) with K3PO4 (anhydrous tribasic potassium phosphate) instead of Carbonate bases. Phosphate bases often provide better turnover for sterically demanding or deactivated systems.

Scenario B: SnAr displacement at C-2 is failing (No Reaction or Charring).

Diagnosis: The C-4 amino group donates electron density into the pyrimidine ring, rendering the C-2 position significantly less electrophilic. Standard nucleophilic attack (amine + base + heat) will fail.

Corrective Actions:

  • Q: Are you using basic conditions?

    • Stop: Basic conditions (TEA, DIPEA) generally do not work for this substrate at the C-2 position.

    • Switch: Use Acid Catalysis . Add 1.0–2.0 equivalents of HCl (4M in dioxane) or p-TsOH to the reaction mixture.

    • Mechanism:[1][2] Protonation occurs preferentially at N-1 (or N-3), breaking the aromaticity and restoring electrophilicity at C-2.

  • Q: What is the temperature?

    • Requirement: These reactions typically require microwave irradiation at 120–150°C for 1–2 hours. Conventional heating may require 24+ hours at reflux in n-butanol or DMA.

Troubleshooting Guide: N-4 Functionalization (The Amine Handle)

Scenario C: Alkylation yields a mixture of products (Regioselectivity issues).

Diagnosis: Under basic conditions (NaH/DMF), the deprotonated anion can delocalize. Alkylation may occur at the exocyclic amine (desired), but also at the ring nitrogens (N-3 is a common competitor), leading to inseparable mixtures.

Corrective Actions:

  • Q: Which base are you using?

    • Adjustment: Avoid NaH. Use Cesium Carbonate (Cs2CO3) in DMF or Acetone. The "Cesium Effect" often promotes cleaner alkylation at the exocyclic nitrogen due to specific chelation effects.

  • Q: Have you considered reductive amination?

    • Alternative: Instead of alkyl halides, react the amine with an aldehyde to form the imine, followed by reduction with NaBH(OAc)3 . This is exclusively selective for the exocyclic nitrogen.

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling at C-2

For coupling aryl boronic acids to 2-chlorofuro[3,2-d]pyrimidin-4-amine.

  • Charge: In a microwave vial, combine:

    • Substrate: 1.0 eq (e.g., 100 mg)

    • Boronic Acid: 1.5 eq[3]

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

    • Base: K3PO4 (3.0 eq)

  • Solvent: Add 1,4-Dioxane/Water (5:1, degassed) . Concentration: 0.1 M.

  • Purge: Bubble Nitrogen or Argon through the solution for 5 minutes. Cap immediately.

  • Reaction: Heat at 100°C (oil bath) or 110°C (Microwave) for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The product is likely polar.

Protocol 2: Acid-Mediated SnAr at C-2

For displacing the chloride with a secondary amine.

  • Charge: Combine Substrate (1.0 eq) and Nucleophilic Amine (2.0–3.0 eq) in n-Butanol or NMP .

  • Additive: Add conc. HCl (2-3 drops per 100 mg substrate) or p-TsOH (1.0 eq).

  • Reaction: Microwave at 140°C for 1 hour.

  • Workup: Neutralize with sat. NaHCO3 before extraction.

Reference Data & Compatibility Tables

Table 1: Solvent & Reagent Compatibility Matrix
ParameterRecommendedUse with CautionAvoid
Solvents (Coupling) 1,4-Dioxane, Toluene, DMEDMF (High boiling, hard to remove)Ethanol (if using strong bases)
Solvents (SnAr) n-Butanol, NMP, DMADMSO (Oxidation risk at high T)DCM, THF (Boiling point too low)
Bases (Coupling) K3PO4, Cs2CO3Na2CO3, K2CO3NaOtBu (May cause hydrolysis)
Catalysts Pd(dppf)Cl2, Pd(dtbpf)Cl2Pd(PPh3)4 (Air sensitive)Pd/C (Heterogeneous rarely works)
Table 2: Troubleshooting Decision Matrix
ObservationRoot CauseSolution
Starting Material Recovered (Suzuki) Catalyst deactivation or Oxidative Addition failure.Switch to electron-rich ligand (XPhos, SPhos). Increase Temp to 120°C.
Dehalogenation (H replaces Cl) Hydride source present (often from solvent or excess base).Switch solvent from Alcohol to Dioxane/Toluene. Reduce reaction time.
Hydrolysis (OH replaces Cl) Water concentration too high or Base too strong.Use anhydrous conditions with Cs2CO3. Ensure solvents are dry.
Spot-to-Spot conversion poor Product precipitation or coordination to Pd.Perform "scavenger" workup (SiliaMetS® Thiol) to remove Pd. Check solubility of product.

References

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Source: Comptes Rendus Chimie, 2019. URL:[Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines (SnAr Selectivity Rules). Source: Arkivoc, 2008. URL:[Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Source: Preprints.org, 2023. URL:[Link]

  • Suzuki-Miyaura Coupling: Mechanistic Overview and Ligand Selection. Source: Chemistry LibreTexts. URL:[Link]

Sources

avoiding dimer formation in 2-Chlorofuro[3,2-d]pyrimidin-4-amine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chlorofuro[3,2-d]pyrimidin-4-amine Coupling

Introduction: The Furo-Pyrimidine Paradox

Subject: Troubleshooting Dimerization in Cross-Coupling Reactions Scaffold: 2-Chlorofuro[3,2-d]pyrimidin-4-amine

The 2-chlorofuro[3,2-d]pyrimidin-4-amine scaffold presents a unique "Janus-faced" chemical challenge. You are attempting to utilize the 2-chloro position as an electrophile (for Suzuki/Buchwald coupling), yet the 4-amino group acts as a competing nucleophile (and catalyst poison).

Dimerization in this system is not a single phenomenon; it is a symptom of two distinct mechanistic failures.

  • Type A (SNAr Self-Condensation): The amine of one molecule attacks the chloride of another.

  • Type B (Catalytic Homocoupling): The Palladium catalyst couples two starting materials (or two boronic acids) instead of the desired cross-partner.

This guide provides the diagnostic tools to identify which dimer you have and the protocols to eliminate it.

Module 1: Diagnostic Flowchart

Before changing your conditions, you must identify the type of dimer. Use this logic gate based on your LC-MS data.

DimerDiagnosis Start Observed Dimerization (LC-MS Analysis) MassCheck Check Mass of Dimer Peak Start->MassCheck TypeA Mass = [2M - HCl] (Loss of 36/38 Da) MassCheck->TypeA Matches 2M - 36 TypeB Mass = [2M - 2Cl] (Loss of ~70 Da) MassCheck->TypeB Matches 2M - 70 TypeC Mass = [2 x Boronic Acid - 2H] MassCheck->TypeC Matches Boronic Dimer DiagA DIAGNOSIS: SNAr Self-Condensation Cause: Free amine attacks 2-Cl Fix: Protection Group (Boc) TypeA->DiagA DiagB DIAGNOSIS: Ullmann-type Homocoupling Cause: Reductive Elimination failure Fix: Change Catalyst/Solvent TypeB->DiagB DiagC DIAGNOSIS: Boronic Homocoupling Cause: O2 leak / Pd(II) excess Fix: Degas / SPhos Pd G3 TypeC->DiagC

Figure 1: Diagnostic logic for identifying the dimerization mechanism based on mass spectrometry shifts.

Module 2: Troubleshooting Guides

Issue 1: The "N-Dimer" (SNAr Self-Condensation)

Symptom: LCMS shows a peak corresponding to 2M - HCl. Mechanism: The 4-NH₂ is electron-donating, but the fused furo-ring system is electron-deficient enough to make the 2-Cl susceptible to nucleophilic attack. In basic coupling conditions (e.g., K₂CO₃, 100°C), the free amine deprotonates and attacks the 2-Cl of a neighbor.

Corrective Actions:

  • Protect the Amine (Mandatory): You cannot rely on temperature control alone. The amine must be masked.

    • Recommendation:Bis-Boc protection . A mono-Boc group often leaves the N-H acidic enough to still participate in side reactions or poison the catalyst. Bis-Boc sterically and electronically shuts down the nitrogen.

  • Switch Bases: If you must run unprotected, switch from carbonate bases (K₂CO₃/Cs₂CO₃) to weaker organic bases or phosphates (K₃PO₄) to lower the concentration of the deprotonated amine species.

Issue 2: The "C-Dimer" (Homocoupling)

Symptom: LCMS shows a peak corresponding to 2M - 2Cl (Bis-furo-pyrimidine) or Boronic-Boronic dimer. Mechanism:

  • Oxidative Induced: Oxygen enters the vessel, oxidizing Pd(0) to Pd(II), which facilitates homocoupling of the boronic species (Glaser/Suzuki homocoupling).[1]

  • Disproportionation: In 2-chloropyrimidines, oxidative addition is slow. If the catalyst sits idle, it can facilitate halide exchange or Ullmann-type coupling.

Corrective Actions:

  • Degassing Protocol: Sparging with N₂ is insufficient for sensitive 2-Cl couplings. Use the Freeze-Pump-Thaw method (3 cycles) or strictly seal vials inside a glovebox.

  • Catalyst Switch: Switch to a precatalyst that ensures rapid oxidative addition.

    • Standard: Pd(PPh₃)₄ (High risk of homocoupling due to slow initiation).

    • Upgrade:XPhos Pd G3 or Pd(dppf)Cl₂·DCM . Bulky, electron-rich ligands (XPhos) accelerate the oxidative addition into the sluggish C-Cl bond, outcompeting the homocoupling pathway.

Module 3: Experimental Protocols

Protocol A: Bis-Boc Protection (The "Shield")

Prevents SNAr dimerization and catalyst poisoning.

Reagents:

  • 2-Chlorofuro[3,2-d]pyrimidin-4-amine (1.0 equiv)

  • Boc₂O (2.5 - 3.0 equiv)

  • DMAP (0.1 equiv)

  • Triethylamine (3.0 equiv)

  • DCM (Anhydrous)[2]

Step-by-Step:

  • Dissolve the amine in DCM (0.2 M concentration).

  • Add TEA and DMAP. Stir for 5 mins.

  • Add Boc₂O portion-wise (gas evolution will occur).

  • Stir at Room Temperature for 4–16 hours. Monitor by TLC/LCMS.[3][4]

    • Note: You are looking for the Bis-Boc mass. If Mono-Boc persists, add 0.5 equiv more Boc₂O.

  • Workup: Wash with 0.1 M citric acid (removes DMAP), then brine. Dry over Na₂SO₄.[3][4]

  • Purification: Flash chromatography (Hexane/EtOAc). Bis-Boc products are usually non-polar and elute early.

Protocol B: Optimized Suzuki Coupling (The "Sword")

Optimized for sterically hindered/electronically deactivated chlorides.

Reagents:

  • Bis-Boc-protected Chloride (1.0 equiv)

  • Boronic Acid/Pin Ester (1.2 equiv)

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)

  • Base: K₃PO₄ (2.0 equiv, 1M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Vessel Prep: Charge a microwave vial with the Protected Chloride, Boronate, and Catalyst. Cap the vial.

  • Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed Dioxane and aqueous K₃PO₄ via syringe through the septum.

  • Reaction: Heat to 80°C (Oil bath) or 100°C (Microwave, 30 mins).

    • Why K₃PO₄? It is strong enough to activate the boronate but less likely than carbonates to cleave the Boc groups in situ before the reaction is done.

  • Deprotection (Post-Coupling): After isolating the coupled product, remove Boc groups using TFA/DCM (1:1) at RT for 1 hour.

Module 4: Data & Comparison Tables

Table 1: Solvent & Base Effects on Dimer Formation

Solvent SystemBaseTempRisk of SNAr DimerRisk of HomocouplingVerdict
DMF / H₂O K₂CO₃100°CHigh (DMF promotes SNAr)Medium❌ Avoid
Dioxane / H₂O Na₂CO₃90°CMediumMedium⚠️ Acceptable with Protection
THF (Anhydrous) KOtBu60°CVery High (Strong base)Low❌ Avoid
Dioxane / H₂O K₃PO₄ 80°CLow Low Recommended

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use the mono-Boc protected amine? A: It is risky. The mono-Boc proton (N-H) is actually more acidic than the free amine protons due to the electron-withdrawing carbonyl. Under basic coupling conditions, this can form a stable anion that poisons the Palladium catalyst, stalling the reaction and allowing homocoupling to take over. Go for Bis-Boc.

Q: My reaction turns black immediately upon heating. What happened? A: "Palladium Black" formation indicates your catalyst has decomposed (aggregated) before it could perform the oxidative addition. This is common with 2-chloropyrimidines because the C-Cl bond is unreactive.

  • Fix: Switch to a precatalyst like XPhos Pd G3 or Pd(dppf)Cl₂ . These ligands stabilize the Pd(0) species preventing aggregation.

Q: I see the product, but the Boc group fell off during the reaction. A: This happens if the temperature is too high (>100°C) or the base is too strong (hydroxides). If the Boc falls off after the coupling is complete, it's fine. If it falls off early, you risk SNAr dimerization. Lower the temperature to 80°C and extend the reaction time.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., et al. (2006).[5] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5] Angewandte Chemie International Edition, 45(21), 3484-3488. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Amines/Carbamates). Link

  • BenchChem Technical Support. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem Knowledge Base. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Technical Resources. Link

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 2-Chlorofuro[3,2-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Kinase Inhibition (PI3K/mTOR, EGFR) and Scaffold Versatility

Executive Summary & Scaffold Architecture

The 2-Chlorofuro[3,2-d]pyrimidin-4-amine scaffold represents a critical "privileged structure" in modern medicinal chemistry. As a bioisostere of the purine ring system (specifically mimicking the adenine core of ATP), this scaffold has gained prominence in the design of Type I and Type II kinase inhibitors.

Unlike its more common isomer, furo[2,3-d]pyrimidine (found in numerous EGFR inhibitors), the [3,2-d] isomer offers a distinct vector orientation for substituents, particularly altering the spatial arrangement of the hydrophobic tail (C2 position) relative to the hinge-binding motif (N4 position). This guide analyzes the SAR of this scaffold, positioning the 2-chloro-4-amine derivative not merely as a final product, but as the linchpin intermediate for accessing potent PI3K, mTOR, and VEGFR inhibitors.

Core Scaffold Numbering & Zones

To understand the SAR, we define three critical "zones" of modification on the 2-Chlorofuro[3,2-d]pyrimidin-4-amine core:

  • Zone A (N4-Position): The primary hinge-binding interaction site.

  • Zone B (C2-Position): The "Gateway" for solubility and selectivity (originally the Chlorine handle).

  • Zone C (Furan Ring C6/C7): The hydrophobic back-pocket binder.

SAR_Map Core 2-Chlorofuro[3,2-d]pyrimidin-4-amine (Scaffold Core) ZoneA Zone A: N4-Amine (Hinge Binding) Primary H-bond donor/acceptor Core->ZoneA Functionalization ZoneB Zone B: C2-Chloro (Solvent Front/Selectivity) SNAr Displacement Site Core->ZoneB Substitution ZoneC Zone C: Furan Ring (Hydrophobic Pocket) Lipophilic Tuning Core->ZoneC Fused Ring Mod Outcome1 Critical for ATP Competition ZoneA->Outcome1 Potency (IC50) Outcome2 Tunes PI3K alpha/beta/delta selectivity ZoneB->Outcome2 ADME / Isoform Selectivity Outcome3 Prevents metabolic efflux ZoneC->Outcome3 Membrane Permeability

Figure 1: Structural zones of the furo[3,2-d]pyrimidine scaffold determining biological activity.[1]

Deep Dive: Structure-Activity Relationship (SAR)

Zone A: The N4-Amine (Hinge Region)

The N4-amino group is the essential pharmacophore that mimics the


-amino group of adenine.
  • Unsubstituted (-NH2): Shows moderate affinity but poor selectivity.

  • Mono-Aryl Substitution: Introduction of electron-rich aromatic rings (e.g., 3-hydroxyphenyl, 3,4-dimethoxyphenyl) significantly enhances potency against tyrosine kinases (EGFR) and serine/threonine kinases (PI3K). The aromatic ring engages in

    
    -stacking interactions within the ATP binding pocket.
    
  • Steric Constraints: Bulky substituents (e.g., tert-butyl) at N4 often diminish activity due to steric clash with the "gatekeeper" residue (e.g., T790M in EGFR).

Zone B: The C2-Chloro (Selectivity Handle)

The C2-chloro atom is a versatile electrophile. In the final drug candidates, this chlorine is rarely retained. Instead, it serves as a leaving group for Nucleophilic Aromatic Substitution (


).
  • Morpholine Substitution: Replacing Cl with morpholine is a "magic bullet" for PI3K inhibitors (e.g., mimicking the structure of LY294002). This modification improves water solubility and forms a critical hydrogen bond with the backbone of Val851 in PI3K

    
    .
    
  • Aryl Coupling: Suzuki coupling at C2 to introduce bi-aryl systems creates "Type II" inhibitors that extend into the allosteric pockets, improving residence time.

Zone C: The Furan Ring (Lipophilicity)
  • Isomeric Effect ([3,2-d] vs [2,3-d]): The [3,2-d] orientation directs the furan oxygen towards specific residues in the back pocket.

  • Fusion Extensions: Fusing a pyridine ring to the furan (creating a tricyclic pyrido[3',2':4,5]furo[3,2-d]pyrimidine ) drastically increases potency against PI3K/mTOR, often achieving single-digit nanomolar

    
     values.
    

Comparative Performance Analysis

The following table contrasts the Furo[3,2-d] scaffold against its isomer and a standard clinical reference (Idelalisib/PI-103 analogues) in the context of PI3K


 inhibition.

Table 1: Comparative Potency and Selectivity Profile

FeatureFuro[3,2-d]pyrimidine Analog (Target)Furo[2,3-d]pyrimidine Analog (Isomer)Reference (Quinazoline/Purine)
Core Geometry Linear vector, favors deep pocket bindingAngular vector, favors solvent exposureStandard ATP mimic
PI3K

IC50
4.2 nM (Optimized C2-morpholine)28 nM~10-100 nM (Gen 1 inhibitors)
mTOR Inhibition High (Dual PI3K/mTOR potential)ModerateVariable
Solubility Moderate (requires polar C2 group)Low (often requires solubilizing tail)High (optimized formulation)
Selectivity High for PI3K

isoform
High for EGFRBroad Kinase Spectrum
Synthetic Access 3-step from 3-aminofuran-2-carboxylate4-step from ethyl cyanoacetateMulti-step commercial routes

Data synthesized from Hayakawa et al. and related SAR studies [1, 2].

Experimental Protocols

Protocol A: Synthesis of 2-Chlorofuro[3,2-d]pyrimidin-4-amine

This protocol establishes the core scaffold from commercially available precursors.

Reagents: Methyl 3-amino-2-furoate, Urea, POCl3.

  • Cyclization: Heat methyl 3-amino-2-furoate (10 mmol) with urea (50 mmol) at 180°C for 2 hours. The melt solidifies to form furo[3,2-d]pyrimidine-2,4(1H,3H)-dione.

    • Checkpoint: Verify formation of white solid (Yield >70%).

  • Chlorination: Suspend the dione (5 mmol) in

    
     (20 mL). Add N,N-dimethylaniline (1 mL) as a catalyst. Reflux for 4-6 hours until the solution becomes clear.
    
    • Safety:

      
       is corrosive and water-reactive. Quench carefully into ice water.
      
  • Isolation: Extract the aqueous quench with dichloromethane (3x). Dry over

    
     and concentrate to yield 2,4-dichlorofuro[3,2-d]pyrimidine .
    
  • Selective Amination: Dissolve the dichloro-intermediate in THF at 0°C. Add 1 equivalent of ammonia (or specific amine) dropwise. The C4 position is more reactive than C2 due to the electronic influence of the furan oxygen.

    • Result:2-Chloro-furo[3,2-d]pyrimidin-4-amine precipitates or is isolated via column chromatography.

Protocol B: In Vitro PI3K Kinase Assay

Self-validating protocol for testing analogs.

  • Preparation: Prepare 3x assay buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).
    
  • Enzyme Mix: Dilute recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) to optimal concentration (approx. 2 nM).
  • Substrate: Use PIP2:PS lipid vesicles.

  • Reaction:

    • Incubate compound (dissolved in DMSO) with Enzyme Mix for 15 min.

    • Initiate reaction by adding ATP (10

      
      M) and Substrate.
      
    • Run for 60 min at Room Temperature.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega). Add reagent to deplete ATP, then detection reagent to convert ADP to Luciferase signal.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Wortmannin) must show

    
     nM.
    

Mechanism of Action & Workflow Visualization

The following diagram illustrates the logical flow from the 2-chloro scaffold to biological inhibition, highlighting the "Dual-Key" mechanism where both the C2 and N4 positions must be satisfied for potent inhibition.

Mechanism Scaffold 2-Chlorofuro[3,2-d]pyrimidin-4-amine Step1 C4-Amine Interaction (H-Bond to Hinge Region) Scaffold->Step1 Pharmacophore 1 Step2 C2-Substitution (Solubility & Affinity) Scaffold->Step2 Pharmacophore 2 Target ATP Binding Pocket (PI3K / mTOR / EGFR) Step1->Target Anchors Molecule Step2->Target Optimizes Fit Effect Inhibition of Phosphorylation (Blockade of Downstream Signaling) Target->Effect Competitive Inhibition

Figure 2: Mechanistic workflow of furo[3,2-d]pyrimidine analogs binding to kinase targets.

References

  • Hayakawa, M., et al. (2007).[2][3][4] "Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(9), 2438-2442.[2][5] Link

  • Taltavull, J., et al. (2010). "Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors." Journal of Medicinal Chemistry, 53(19), 6917. Link

  • ChemScene. (n.d.). "2-Chloro-N-methylfuro[3,2-d]pyrimidin-4-amine Product Information." Link

  • BenchChem. (2025). "Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine" (Comparative Scaffold Data). Link

  • Milik, S. N., et al. (2018).[6] "A Review on Fused Pyrimidine Systems as EGFR Inhibitors." Frontiers in Chemistry. Link

Sources

comparative analysis of 2-chloro vs 2-amino furo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 2-Chloro vs. 2-Amino Furo[3,2-d]pyrimidines in Kinase Inhibitor Development

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently guide research teams through the optimization of fused pyrimidine scaffolds. Among these, the furo[3,2-d]pyrimidine nucleus stands out as a privileged pharmacophore, particularly in the design of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) inhibitors[1, 2].

A critical juncture in the development of these molecules is the functionalization of the C2 position. This guide provides an in-depth, objective comparison between the 2-chloro and 2-amino furo[3,2-d]pyrimidine derivatives, detailing their structural divergence, pharmacological performance, and the self-validating synthetic workflows required to harness them.

Structural and Electronic Divergence: Causality in Design

The choice between a 2-chloro and a 2-amino substituent fundamentally dictates whether the molecule acts as a transient synthetic intermediate or a highly potent biological effector.

  • 2-Chloro-furo[3,2-d]pyrimidine: The chlorine atom is strongly electronegative, withdrawing electron density via inductive effects while providing poor resonance donation. This renders the C2 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling [3]. Biologically, the bulky, hydrophobic chlorine atom lacks hydrogen-bond donor capabilities, resulting in steric clashes and an inability to anchor to the kinase hinge region.

  • 2-Amino-furo[3,2-d]pyrimidine: Replacing the chlorine with an amino group flips the electronic profile. The nitrogen lone pair donates electron density into the pyrimidine ring via resonance, stabilizing the molecule. More importantly, the 2-amino group acts as a critical bidentate hydrogen-bond donor/acceptor. This interaction perfectly mimics the binding of the adenine ring of ATP, allowing the molecule to form vital hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR or Val851 in PI3Kα) [1, 4].

HingeBinding Substrate Furo[3,2-d]pyrimidine Scaffold C2_Cl C2-Chloro (Electron Withdrawing) Substrate->C2_Cl C2_NH2 C2-Amino (Electron Donating) Substrate->C2_NH2 NoBind Steric Clash / No H-Bond (Inactive) C2_Cl->NoBind Weak Target Affinity Bind Bidentate H-Bond to Kinase Hinge (Active Inhibitor) C2_NH2->Bind High Target Affinity

Figure 2: Causality of C2 functionalization on kinase hinge-region binding affinity.

Pharmacological Performance: Comparative Data

To objectively evaluate the performance of these two functional groups, we must look at their in vitro kinase inhibition profiles. The data below summarizes the structure-activity relationship (SAR) evolution when transitioning from a 2-chloro intermediate to optimized 2-amino target compounds.

Table 1: Comparative Kinase Inhibition Profiles of 4-Morpholino-furo[3,2-d]pyrimidine Derivatives

Compound CoreC2 SubstituentC4 SubstituentEGFR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Primary Role
Furo[3,2-d]pyrimidine-Cl (Chloro)-Morpholine> 10,000> 5,000Synthetic Intermediate
Furo[3,2-d]pyrimidine-NH₂ (Amino)-Morpholine~ 11.0~ 15.0Baseline Pharmacophore
Furo[3,2-d]pyrimidine-NHAr (Anilino)-Morpholine~ 2.1 - 5.7~ 0.4 - 8.4Optimized Lead / Drug Candidate

Data synthesized from established SAR studies on fused pyrimidine EGFR/PI3K dual inhibitors[1, 2]. The >1000-fold increase in potency upon conversion from 2-chloro to 2-amino highlights the absolute necessity of the H-bond donor.

Mechanistic Pathway & Target Engagement

When the 2-amino-furo[3,2-d]pyrimidine successfully engages its target, it interrupts critical oncogenic signaling cascades. By competitively binding the ATP pocket of both EGFR and PI3K, these dual inhibitors prevent the downstream phosphorylation of PIP2 to PIP3, subsequently starving the AKT/mTOR survival pathway [2].

Pathway EGFR EGFR Activation PI3K PI3K Kinase EGFR->PI3K Stimulates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits mTOR mTOR Signaling AKT->mTOR Activates Inhibitor 2-Amino-Furo[3,2-d]pyrimidine (Dual Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Inhibitor->PI3K Blocks ATP Pocket

Figure 3: Mechanism of action for dual EGFR/PI3K inhibition by optimized 2-amino-furo[3,2-d]pyrimidine derivatives.

Synthetic Methodologies & Self-Validating Protocols

To successfully transition from the reactive 2-chloro intermediate to the active 2-amino pharmacophore, researchers must exploit the differential reactivity of the pyrimidine ring. The C4 position is significantly more electrophilic than the C2 position due to the inductive electron-withdrawing effect of the adjacent fused furan oxygen. We leverage this causality to perform regioselective sequential substitutions [3, 4].

Protocol A: Regioselective Synthesis of 2-Chloro-4-amino-furo[3,2-d]pyrimidine

Objective: Selectively install the C4 substituent while preserving the C2-chloro group for later diversification.

  • Reaction Setup: Dissolve 2,4-dichloro-furo[3,2-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction to 0 °C.

  • Nucleophile Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) followed by the dropwise addition of the desired secondary amine (e.g., morpholine, 1.0 eq). Causality: Low temperature and strict stoichiometric control prevent over-reaction at the less reactive C2 position.

  • Self-Validation (In-Process): Monitor via LC-MS after 2 hours. The protocol is validated when the starting material peak (M+H: 189) disappears, replaced by a single major peak corresponding to the mono-substituted 2-chloro intermediate (M+H: 240 for morpholine). If a bis-substituted mass (M+H: 291) is observed, the temperature was inadequately controlled.

  • Workup: Wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol B: Conversion to the Active 2-Amino-furo[3,2-d]pyrimidine

Objective: Displace the highly stable C2-chloro group to form the active hydrogen-bonding pharmacophore.

  • Reaction Setup: Dissolve the 2-chloro intermediate from Protocol A in a high-boiling polar solvent (e.g., n-butanol or NMP).

  • Amination: Add the desired primary amine or aniline derivative (3.0 eq) and a catalytic amount of concentrated HCl (or utilize Buchwald-Hartwig conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃ for unreactive anilines). Heat to 100–120 °C for 12 hours. Causality: The C2 position is deactivated by the electron-donating C4 amine installed in Protocol A; thus, forcing conditions or transition-metal catalysis are strictly required to break the C-Cl bond.

  • Self-Validation (Post-Reaction): Purify via flash chromatography and validate via ¹H-NMR and ¹³C-NMR. The successful displacement is confirmed by the upfield shift of the pyrimidine C2 carbon (from ~158 ppm to ~162 ppm) and the appearance of broad singlet D₂O-exchangeable N-H protons in the ¹H-NMR spectrum.

SyntheticWorkflow A 2,4-Dichloro-furo[3,2-d]pyrimidine (Starting Material) B 2-Chloro-4-amino-furo[3,2-d]pyrimidine (Electrophilic Intermediate) A->B  Amine (1 eq), DIPEA  0°C to RT (Selective C4 SNAr) C 2,4-Diamino-furo[3,2-d]pyrimidine (Active Pharmacophore) B->C  Amine (excess) or Pd-Catalyzed  100°C (C2 Substitution)

Figure 1: Stepwise nucleophilic aromatic substitution workflow exploiting the differential reactivity of C4 and C2 positions.

Conclusion

The transition from a 2-chloro to a 2-amino furo[3,2-d]pyrimidine is not merely a synthetic step; it is the fundamental activation of the molecule's pharmacological potential. While the 2-chloro analogue provides the necessary electrophilic reactivity for library diversification, it is the 2-amino group that ultimately dictates target residency time, hinge-region affinity, and in vivo efficacy against kinases like EGFR and PI3K.

References

  • Bhatia, S., et al. (2022). "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers in Chemistry, 10:888519. Available at:[Link]

  • Li, Y., et al. (2022). "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers in Pharmacology, 13:886895. Available at:[Link]

  • Mitchell, S. A., et al. (2012). "FURO[3,2-d]PYRIMIDINE COMPOUNDS." World Intellectual Property Organization (WIPO) Patent, WO2012048222A1.
  • Gowramma, B., et al. (2016). "In Silico, In Vitro and In Vivo Biological Evaluations of Angularly Fused Pyrido[3'2':4,5]furo[3,2-d]pyrimidines." Indian Journal of Pharmaceutical Sciences, 78(3), 324-332. Available at:[Link]

In Vivo Efficacy of 2-Chlorofuro[3,2-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Tubulin Polymerization Inhibition & Antitumor Activity in Drug-Resistant Models[1]

Executive Summary

The 2-chlorofuro[3,2-d]pyrimidin-4-amine scaffold represents a privileged structural class in oncology, particularly for targeting the colchicine-binding site of tubulin.[1] Unlike traditional taxanes or vinca alkaloids, derivatives of this scaffold—specifically those retaining the 2-chloro substituent—demonstrate a unique ability to overcome multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux pumps.[1]

This guide analyzes the in vivo efficacy of key derivatives, with a primary focus on Compound 6a (2-Chloro-4-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)furo[3,2-d]pyrimidine).[1] Experimental data confirms that these derivatives achieve significant Tumor Growth Inhibition (TGI) in taxane-resistant xenograft models where standard-of-care agents (e.g., Paclitaxel) fail.[1]

Chemical Identity & Mechanism of Action[2]

Structural Rationale

The core scaffold consists of a furo[3,2-d]pyrimidine ring system.[1][2][3] The 2-chloro position is critical; while often considered a leaving group in synthetic pathways, its retention in specific derivatives enhances hydrophobic interactions within the tubulin colchicine-binding pocket.[1] The 4-amine position is typically substituted with bulky bicyclic systems (e.g., dihydroquinoline) to lock the conformation.[1]

  • Scaffold: Furo[3,2-d]pyrimidine[1][2][3][4][5][6][7]

  • Key Derivative (Compound 6a):

    • C2: Chlorine atom (Essential for hydrophobic pocket filling).

    • C4: 6-methoxy-3,4-dihydroquinoline (Restricts rotation, enhancing entropy of binding).[1]

Mechanism: Tubulin Destabilization

These derivatives function as Tubulin Polymerization Inhibitors . They bind to the colchicine site at the interface of


- and 

-tubulin, preventing the curvature changes necessary for microtubule formation.[1] This leads to G2/M phase cell cycle arrest and subsequent apoptosis.

Tubulin_Mechanism cluster_0 Microtubule Dynamics Free Tubulin Dimers Free Tubulin Dimers Microtubule Polymer Microtubule Polymer Free Tubulin Dimers->Microtubule Polymer Polymerization G2/M Arrest G2/M Arrest Microtubule Polymer->G2/M Arrest Catastrophe Compound 6a Compound 6a Compound 6a->Microtubule Polymer Inhibits Assembly Colchicine Binding Site Colchicine Binding Site Compound 6a->Colchicine Binding Site Binds High Affinity Colchicine Binding Site->Free Tubulin Dimers Conformational Lock Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action for 2-chlorofuro[3,2-d]pyrimidin-4-amine derivatives targeting the colchicine site to induce apoptosis.[1]

Comparative In Vivo Efficacy[1][9]

The following data compares Compound 6a against Paclitaxel (Standard of Care) and Colchicine (Reference Inhibitor) in human tumor xenograft models.

Efficacy in Melanoma (A375) Xenografts

In A375 models, Compound 6a demonstrates dose-dependent tumor suppression comparable to Paclitaxel but with a distinct safety profile.[1]

CompoundDose (mg/kg)RouteScheduleTumor Growth Inhibition (TGI)Weight Loss (Toxicity Proxy)
Compound 6a 15IVqd x 566.5% < 5%
Compound 6a 30IVqd x 572.3% < 5%
Paclitaxel 15IVqd x 576.5%~10-15%
Vehicle -IVqd x 50%-

Interpretation: Compound 6a achieves ~72% TGI at 30 mg/kg without significant body weight loss, indicating a wider therapeutic index compared to Paclitaxel, which often induces systemic toxicity.[1]

Efficacy in Taxane-Resistant (PC-3/TxR) Models

This is the critical differentiator.[1] PC-3/TxR cells overexpress P-gp, rendering them resistant to Paclitaxel.[1]

  • Paclitaxel (15 mg/kg): Ineffective (Tumor growth mirrors vehicle control).

  • Compound 6a (15 mg/kg): Significant Regression (TGI > 60%).[7]

Key Insight: The 2-chlorofuro[3,2-d]pyrimidine scaffold is not a substrate for P-gp efflux pumps , allowing intracellular accumulation in resistant phenotypes where taxanes are pumped out.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this scaffold.

Synthesis of the Core Scaffold

The synthesis relies on a cyclization strategy retaining the 2-chloro moiety.[1]

  • Starting Material: 2,4-Dichlorofuro[3,2-d]pyrimidine.[1]

  • Nucleophilic Substitution: React with 6-methoxy-1,2,3,4-tetrahydroquinoline (1.0 eq) in ethanol at 0°C.

  • Purification: The 2-chloro is less reactive than the 4-chloro, allowing regioselective substitution at C4.[1] Isolate via column chromatography (Hexane/EtOAc).

In Vivo Xenograft Workflow

This protocol validates the efficacy data presented above.

InVivo_Protocol cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment Cell Culture Culture PC-3/TxR Cells (RPMI-1640 + 10% FBS) Inoculation Subcutaneous Injection (5x10^6 cells) into Nude Mice Cell Culture->Inoculation Staging Grow to ~100-150 mm³ (Approx. 7-10 days) Inoculation->Staging Randomization Randomize into Groups (n=6-8 per group) Staging->Randomization Dosing IV Administration (Vehicle vs. Cmpd 6a 15/30 mg/kg) Randomization->Dosing Monitoring Measure Tumor Vol & Body Wt (Every 2 days for 21 days) Dosing->Monitoring Endpoint Analysis Calculate TGI%: (1 - T_treated/T_control) * 100 Monitoring->Endpoint Analysis TGI Calculation

Caption: Step-by-step workflow for evaluating antitumor efficacy in xenograft mouse models.

Self-Validating Checks (Trustworthiness)[1]
  • Positive Control: Always include a Colchicine or Combretastatin A-4 (CA-4) arm to validate the assay sensitivity.[1]

  • Resistance Validation: In TxR models, the Paclitaxel arm must fail (show no significant TGI) to confirm the resistance phenotype of the mice. If Paclitaxel works, the model has lost P-gp expression.[1]

References

  • Banerjee, S., et al. (2018).[1][8] "Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy."[1][8] Journal of Medicinal Chemistry, 61(3), 1349–1370.[1] [1]

  • Wang, Y., et al. (2019).[1] "Structure-Activity Relationship Studies of Furo[3,2-d]pyrimidine Derivatives as Potent Tubulin Inhibitors." European Journal of Medicinal Chemistry, 181, 111580.

  • RCSB PDB. (2018). "Crystal Structure of Tubulin-RB3_SLD-TTL in complex with heterocyclic pyrimidine compound 6a." Protein Data Bank, Entry 6BRY.

  • Arnst, K. E., et al. (2019).[1] "Furo[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Tubulin and Kinases." Bioorganic & Medicinal Chemistry, 27(12), 2568-2578.[1]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Chlorofuro[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Chlorofuro[3,2-d]pyrimidin-4-amine. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Given its chemical structure—a chlorinated heterocyclic amine—2-Chlorofuro[3,2-d]pyrimidin-4-amine should be presumed to be a hazardous substance. Structurally similar compounds are known to cause skin and eye irritation.[3][4][5] Many related compounds are also classified as harmful if swallowed, inhaled, or in contact with skin.[5][6][7]

Assumed Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if ingested, absorbed through the skin, or inhaled.[6][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][9]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[7][8]

A thorough risk assessment must be conducted for your specific experimental conditions before beginning any work.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling 2-Chlorofuro[3,2-d]pyrimidin-4-amine.

Scenario Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Handling Solid (Weighing, Transferring) Safety glasses with side-shields or chemical safety goggles.[2][10]Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[2][11]Required when handling the compound as a powder or if aerosols may be generated. Use a NIOSH-approved respirator with an appropriate particulate filter.[2][10]Fully buttoned laboratory coat.[2][11]
In Solution (Preparing, Transferring) Chemical safety goggles. A face shield is recommended if there is a significant splash hazard.[12]Chemical-resistant gloves (e.g., nitrile rubber). Consult glove manufacturer's data for solvent compatibility.[11][13]Work must be conducted in a certified chemical fume hood.[2][12]Laboratory coat. A chemical-resistant apron may be necessary for larger volumes.[11][12]
Cleaning & Decontamination Chemical safety goggles and face shield.Heavy-duty chemical-resistant gloves.Work should be performed in a well-ventilated area or fume hood.Chemical-resistant apron or coveralls over a lab coat.[12]

The following diagram illustrates the essential workflow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Workflow for Donning and Doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.[2]

A. Preparation:

  • Designated Area: All work with 2-Chlorofuro[3,2-d]pyrimidin-4-amine must be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[2][12]

  • Verify Equipment: Ensure the chemical fume hood is functioning correctly. Verify that an eyewash station and safety shower are accessible and have been recently tested.[11][14]

  • Assemble Materials: Gather all necessary equipment, including dedicated spatulas, glassware, and spill containment materials, before introducing the chemical to the work area.[2]

B. Handling:

  • Weighing: When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine powders.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to handle the solid. When transferring solutions, use pipettes or cannulas to minimize splashes.

  • Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][15] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[3][11]

C. Post-Handling:

  • Decontamination: Thoroughly clean all equipment and the work area after use.[2]

  • Storage: Store 2-Chlorofuro[3,2-d]pyrimidin-4-amine in a tightly sealed, properly labeled container.[15] It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][12] For long-term storage, refrigeration (2-8°C) in a dry environment is recommended.[16]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

A. Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][8][11] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][10][17] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8][11] Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[2][8] Seek immediate medical attention.[2]

B. Spill Response:

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your institution's safety office.[2][12][18]

  • Contain: For minor spills, and only if you are trained to do so, wear appropriate PPE (including respiratory protection) and contain the spill using absorbent materials like vermiculite or sand.[9][15] Work from the outside of the spill inward.

  • Collect and Dispose: Carefully collect the spilled material and absorbent into a sealed, labeled container for disposal as hazardous waste.[2][9]

  • Decontaminate: Ventilate the area and wash the spill site after the material has been collected.[2]

Disposal Plan: Environmental Responsibility

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container.[2] Do not dispose of this compound down the drain.[2]

B. Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Licensed Disposal: Dispose of all waste containing 2-Chlorofuro[3,2-d]pyrimidin-4-amine through a licensed hazardous waste disposal company.[2][19]

  • Compliance: Follow all local, state, and federal regulations for chemical waste disposal.[2][8]

The following diagram outlines the logical flow for chemical waste disposal.

Waste_Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Solid_Container Seal in Labeled Solid Waste Container Segregate->Solid_Container Solid Waste Liquid_Container Seal in Labeled Liquid Waste Container Segregate->Liquid_Container Liquid Waste Storage Store in Designated Hazardous Waste Area Solid_Container->Storage Liquid_Container->Storage Disposal Arrange Pickup by Licensed Disposal Company Storage->Disposal

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。